molecular formula C5H7NO3 B8500593 2-Oxoazetidine-1-acetic acid

2-Oxoazetidine-1-acetic acid

Cat. No.: B8500593
M. Wt: 129.11 g/mol
InChI Key: RZRRJTZLVKZGRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Oxoazetidine-1-acetic acid is a useful research compound. Its molecular formula is C5H7NO3 and its molecular weight is 129.11 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H7NO3

Molecular Weight

129.11 g/mol

IUPAC Name

2-(2-oxoazetidin-1-yl)acetic acid

InChI

InChI=1S/C5H7NO3/c7-4-1-2-6(4)3-5(8)9/h1-3H2,(H,8,9)

InChI Key

RZRRJTZLVKZGRN-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1=O)CC(=O)O

Origin of Product

United States

Contextualization of 2 Oxoazetidine 1 Acetic Acid Within Chemical Research

Historical Trajectory and Initial Discoveries of Azetidine (B1206935) Compounds

The history of azetidine compounds is intrinsically linked to the discovery of β-lactam antibiotics. The first synthesis of a β-lactam (azetidin-2-one) was achieved by Hermann Staudinger in 1907 through the cycloaddition of a Schiff base with a ketene (B1206846). acs.orgchembk.com This four-membered heterocyclic amide remained a chemical curiosity for several decades. chembk.com Its profound importance was only realized with the discovery and structural elucidation of penicillin by Alexander Fleming and subsequent work by Dorothy Hodgkin, which revealed the presence of this highly strained ring system as its core active component. bldpharm.com

Beyond the realm of synthetic chemistry, the first naturally occurring azetidine derivative, L-azetidine-2-carboxylic acid, was isolated from the leaves of lily-of-the-valley (Convallaria majalis) in 1955. google.com This discovery highlighted that nature had also evolved pathways to produce these strained four-membered rings, which were often found to possess potent biological activities. google.com These initial discoveries in both synthetic and natural product chemistry laid the groundwork for decades of research into the synthesis and application of azetidine-containing molecules. google.com

Significance of Azetidine Scaffolds in Modern Chemical Biology and Synthetic Chemistry

Azetidine scaffolds, and particularly the azetidin-2-one (B1220530) motif, are recognized as "privileged scaffolds" in medicinal chemistry and drug discovery. google.comlookchem.com This designation stems from their ability to bind to multiple biological targets with high affinity, a consequence of their unique three-dimensional structure and conformational rigidity. google.comlookchem.com The inherent ring strain of the four-membered ring, while a synthetic challenge, contributes to the chemical reactivity that is crucial for the biological activity of many azetidine-containing drugs, most notably the β-lactam antibiotics.

In modern synthetic chemistry, significant effort is dedicated to developing new methods for the efficient and stereoselective synthesis of substituted azetidines. These methods are highly sought after because they provide access to novel building blocks for drug development. Researchers have developed various strategies, including intramolecular cyclizations, cycloadditions, and strain-release functionalizations, to construct these valuable heterocyclic systems. The azetidine moiety is incorporated into drug candidates to fine-tune pharmacological properties, improve metabolic stability, and enhance target engagement. google.comlookchem.com Their applications are extensive, with azetidine-containing compounds being investigated as anticancer, anti-inflammatory, antiviral, and central nervous system-acting agents. lookchem.com

Positioning of 2-Oxoazetidine-1-acetic acid as a Core Structural Motif

The structure of this compound represents a fundamental motif in a specific class of synthetic antibiotics known as monobactams. Unlike the fused bicyclic ring systems of penicillins and cephalosporins, monobactams feature a lone, monocyclic β-lactam ring. The discovery of naturally produced monobactams spurred the synthesis of novel analogues, leading to the development of clinically significant antibiotics.

The (2-oxoazetidin-1-yl) portion of the molecule is the essential β-lactam ring, while the acetic acid group attached to the nitrogen atom is a key feature that defines this particular subclass. Research has shown that modifications to this N-1 side chain are critical for antibacterial activity. Specifically, the [[3(S)-(acylamino)-2-oxo-1-azetidinyl]oxy]acetic acids (known as oxamazins) and their sulfur counterparts (thiamazins) are classes of potent synthetic antibiotics built upon this core structure. The marketed antibiotic Aztreonam, a highly effective agent against Gram-negative bacteria, is a monobactam that, while more complex, is conceptually derived from a 3-amino-2-oxoazetidine-1-sulfonic acid core, highlighting the importance of the N-1 acidic substituent on the azetidinone ring. Therefore, this compound is not just a simple chemical but represents the foundational scaffold for a range of important antibacterial agents. bldpharm.com

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₅H₇NO₃
Molecular Weight 129.12 g/mol
IUPAC Name 2-(2-oxoazetidin-1-yl)acetic acid
Core Structure Azetidin-2-one (β-Lactam)

Interdisciplinary Relevance and Broad Research Landscape

The study of this compound and its derivatives extends across multiple scientific disciplines. Its primary relevance lies at the intersection of organic chemistry , where chemists devise novel synthetic routes, and medicinal chemistry , where these molecules are designed and evaluated as potential drugs. bldpharm.com

The biological activity of these compounds is the focus of pharmacology and microbiology , which investigate their mechanisms of action against bacteria and other pathogens. chembk.com Furthermore, the unique reactivity of the strained β-lactam ring makes it a tool in chemical biology for probing enzyme function and developing selective molecular probes. bldpharm.com The development of azetidine-containing molecules for various therapeutic areas, including oncology and neurology, demonstrates a broad and active research landscape that continues to find new applications for this versatile chemical scaffold.

Table 2: Key Compounds Mentioned and Their Significance

Compound NameSignificance
Penicillin A pioneering β-lactam antibiotic with a fused bicyclic system, its discovery revolutionized medicine.
L-azetidine-2-carboxylic acid The first naturally occurring azetidine derivative isolated, demonstrating nature's use of this ring system. google.com
Aztreonam A clinically important synthetic monobactam antibiotic effective against Gram-negative bacteria.
Oxamazins A class of synthetic monobactam antibiotics based on a [[3(S)-(acylamino)-2-oxo-1-azetidinyl]oxy]acetic acid scaffold.

Nomenclature, Stereochemistry, and Structural Representations of 2 Oxoazetidine 1 Acetic Acid

Systematic IUPAC Naming Conventions and Common Aliases

The compound is systematically named 2-(2-oxoazetidin-1-yl)acetic acid according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature. This name precisely describes the molecular structure: an acetic acid moiety is attached to the nitrogen atom (position 1) of a 2-oxoazetidine ring. The term "2-oxo" indicates the presence of a carbonyl group at the second carbon of the azetidine (B1206935) ring.

In scientific literature and commercial catalogs, this compound may also be referred to by common aliases such as 2-oxo-1-azetidineacetic acid . While less common, other variations might exist, but the systematic IUPAC name remains the standard for unambiguous identification.

Nomenclature Type Name
Systematic IUPAC Name 2-(2-oxoazetidin-1-yl)acetic acid
Common Alias 2-oxo-1-azetidineacetic acid

Standard Conventions for Structural Representation in Academic Literature

In academic and research publications, the structure of 2-oxoazetidine-1-acetic acid and its derivatives is depicted using several standard conventions to clearly convey its two- and three-dimensional properties.

Skeletal Structure: This is the most common and straightforward representation, showing the bonds and vertices of the four-membered ring and the attached acetic acid group. Heteroatoms (nitrogen and oxygen) are explicitly shown.

Wedge-and-Dash Notation: To represent the three-dimensional structure, especially when chiral centers are present in substituted analogs, solid wedges are used to indicate bonds projecting out of the plane of the paper, and dashed lines represent bonds projecting into the plane.

Ball-and-Stick and Space-Filling Models: These models are often used in computational chemistry and structural biology to visualize the molecule's three-dimensional shape, bond angles, and steric bulk.

These representations are essential for accurately communicating the specific stereoisomer being discussed, which is critical in fields like medicinal chemistry and organic synthesis. nih.gov

Conformational Analysis and Preferred Geometries of the Azetidine Ring

The four-membered azetidine ring is characterized by significant ring strain, which influences its conformation. Unlike a perfectly flat square, the ring tends to adopt a slightly puckered conformation to alleviate some of this strain. smu.edursc.org

Theoretical studies, including ab initio calculations, have shown that the azetidine ring is puckered. smu.edu The degree of puckering can be described by a dihedral angle. For the parent azetidine molecule, a dihedral angle of 37° has been determined by gas-phase electron diffraction. rsc.org The puckering of the ring is a dynamic process, and there is an energy barrier to the inversion of the ring from one puckered conformation to another. The barrier to planarity for 2-azetidinone is known to be very low. The nitrogen atom can also undergo inversion, and this process has a higher energy barrier than ring puckering.

Strategic Synthesis of 2 Oxoazetidine 1 Acetic Acid and Analogues

Classical and Established Synthetic Routes to the 2-Oxoazetidine Core

Traditional methods for constructing the 2-oxoazetidine-1-acetic acid scaffold rely on robust, multi-step sequences that have been refined over decades. These routes typically involve the initial formation of the four-membered β-lactam ring, followed by the installation of the acetic acid side chain.

Cyclization Reactions for Azetidine (B1206935) Ring Formation (e.g., [2+2] Cycloadditions, Ring-Closure Reactions)

The most prevalent and historically significant method for forming the 2-oxoazetidine core is the Staudinger synthesis, a formal [2+2] cycloaddition between a ketene (B1206846) and an imine. This reaction proceeds through a two-step mechanism involving the nucleophilic attack of the imine nitrogen on the ketene carbonyl carbon to form a zwitterionic intermediate. Subsequent conrotatory electrocyclization of this intermediate yields the final β-lactam product.

Ketenes are highly reactive and are typically generated in situ from more stable precursors, most commonly from acyl chlorides via dehydrohalogenation with a tertiary amine base like triethylamine (B128534). The stereochemical outcome of the Staudinger reaction is a critical aspect, with the geometry of the starting imine often dictating the relative stereochemistry of the substituents on the β-lactam ring. Generally, (E)-imines lead to cis-β-lactams, while (Z)-imines produce trans-β-lactams, although this can be influenced by reaction conditions and the nature of the substituents.

Alternative ring-closure strategies include the intramolecular cyclization of β-amino acids. This method involves activating the carboxylic acid group (e.g., as an acid chloride or mixed anhydride) to facilitate nucleophilic attack by the amino group, thereby closing the four-membered ring. Another approach involves the ring opening of cyclopropanes by an amine, followed by a subsequent oxidation and ring-closure to form the azetidine structure.

Construction of the Acetic Acid Moiety and its Precursors

Once the 2-oxoazetidine ring is formed, the acetic acid group is typically introduced at the nitrogen atom. A common strategy involves the N-alkylation of a parent 2-azetidinone with an ester of a haloacetic acid, such as ethyl chloroacetate (B1199739) or ethyl bromoacetate. This reaction is usually performed in the presence of a base (e.g., potassium carbonate) in a suitable solvent like dimethylformamide (DMF).

The resulting product is an ester derivative, ethyl 2-(2-oxoazetidin-1-yl)acetate. This precursor is then subjected to hydrolysis, either under acidic or basic conditions, to cleave the ester and yield the final this compound. This two-step process allows for facile purification of the intermediate ester before the final deprotection step.

Multi-Step Synthesis Methodologies and Key Intermediates

A representative classical synthesis of this compound combines the aforementioned steps into a cohesive pathway. The process begins with the condensation of an aldehyde and a primary amine to form an imine (a Schiff base), which serves as a key intermediate. This imine is then reacted directly in a Staudinger cycloaddition with a ketene, generated in situ from an acyl chloride and triethylamine.

To directly synthesize a precursor for this compound, an imine derived from an amino acid ester (e.g., glycine (B1666218) ethyl ester) can be used. The cycloaddition of this imine with a suitable ketene directly incorporates the protected acetic acid moiety onto the nitrogen atom of the newly formed β-lactam ring. The final step is the hydrolysis of the ester to yield the target carboxylic acid.

Table 1: Exemplary Multi-Step Synthesis Pathway

StepReactionReactantsReagents/ConditionsKey Intermediate
1Imine FormationBenzaldehyde, Glycine ethyl esterEthanol (B145695), refluxEthyl N-benzylidene-glycinate
2[2+2] CycloadditionEthyl N-benzylidene-glycinate, Acetoxyacetyl chlorideTriethylamine, Dichloromethane (B109758), 0°C to rtEthyl 2-(3-acetoxy-2-oxo-4-phenylazetidin-1-yl)acetate
3HydrolysisEthyl 2-(3-acetoxy-2-oxo-4-phenylazetidin-1-yl)acetateLiOH, THF/Water2-(3-Hydroxy-2-oxo-4-phenylazetidin-1-yl)acetic acid

Modern Catalytic Approaches for Enhanced Efficiency and Selectivity

While classical methods are robust, modern research focuses on developing catalytic approaches that offer greater efficiency, milder reaction conditions, and, crucially, control over stereochemistry (asymmetric synthesis).

Transition Metal-Catalyzed Syntheses of Azetidines

Transition metals, including copper, rhodium, and palladium, have emerged as powerful catalysts for constructing the β-lactam ring. rsc.org

One of the most significant metal-catalyzed methods is the Kinugasa reaction , which involves the copper(I)-catalyzed [3+2] cycloaddition of a terminal alkyne and a nitrone. organicreactions.orgyoutube.com This reaction proceeds through a copper acetylide intermediate that undergoes cycloaddition with the nitrone, followed by a rearrangement to form the β-lactam ring, typically with high cis diastereoselectivity. organicreactions.orgnih.gov Recent advancements have expanded this reaction to one-pot protocols using inexpensive acetylene (B1199291) sources like calcium carbide. organic-chemistry.org

Rhodium(II) catalysts are highly effective in promoting intramolecular C-H insertion reactions of diazoacetamides. acs.orgorganic-chemistry.orgresearchgate.net In this approach, a rhodium-carbenoid is generated from the diazo compound, which then inserts into a C-H bond on a tethered alkyl group to form the four-membered ring with high stereocontrol. acs.orgorganic-chemistry.orgresearchgate.net This method provides a direct route to substituted β-lactams from acyclic precursors. acs.orgorganic-chemistry.orgresearchgate.net

Palladium-catalyzed reactions, such as carbonylative cycloadditions involving the double C-H activation of alkylarenes and their reaction with aldimines in the presence of carbon monoxide, have also been developed to access trans-β-lactams. rsc.org

Table 2: Comparison of Modern Transition Metal-Catalyzed Methods

MethodCatalystKey ReactantsKey Features
Kinugasa ReactionCopper(I) salts (e.g., CuI, CuCl)Terminal Alkyne, NitroneForms cis-β-lactams; tolerant of various functional groups. organicreactions.org
C-H InsertionRhodium(II) carboxylates (e.g., Rh₂(OAc)₄)DiazoacetamideIntramolecular cyclization; high stereoselectivity. acs.orgorganic-chemistry.orgresearchgate.net
Carbonylative CycloadditionPalladium(II) salts (e.g., PdCl₂(PhCN)₂)Alkylarene, Aldimine, CODouble C-H activation; forms trans-β-lactams. rsc.org

Organocatalytic Strategies for Asymmetric Construction

Organocatalysis utilizes small, chiral organic molecules to induce enantioselectivity, avoiding the cost and potential toxicity of heavy metals. In the context of β-lactam synthesis, organocatalysts have been successfully applied to the Staudinger reaction. acs.orgnih.gov

Chiral nucleophilic amines, such as derivatives of 4-(pyrrolidino)pyridine (PPY) and cinchona alkaloids (e.g., benzoylquinine), can catalyze the reaction between ketenes and imines to produce β-lactams with high enantiomeric excess (ee). organic-chemistry.orgacs.orgnih.gov These catalysts function by activating the ketene to form a chiral enolate intermediate, which then reacts with the imine in a stereocontrolled fashion. The choice of catalyst and the electronic properties of the imine's N-substituent can be tuned to selectively produce either cis or trans diastereomers. organic-chemistry.orgacs.org For instance, N-triflyl protected imines tend to favor the formation of trans β-lactams in these catalytic systems. organic-chemistry.orgacs.org

More recently, chiral N-heterocyclic carbenes (NHCs) and phosphines have also been employed as effective organocatalysts for asymmetric Staudinger-type reactions, further expanding the toolkit for creating optically active β-lactam building blocks. organic-chemistry.orgnih.gov

Biocatalytic Transformations and Enzymatic Derivatization

The application of biocatalysis in the synthesis and derivatization of β-lactam structures, including this compound, represents a significant advancement towards milder and more selective chemical processes. Enzymes, operating under aqueous conditions at ambient temperature and neutral pH, offer a green alternative to traditional chemical methods.

One of the most established enzymatic methods is the kinetically controlled synthesis of β-lactam antibiotics, which involves the acylation of a β-lactam nucleus. researchgate.net Enzymes such as penicillin G acylase (PGA) are widely employed for this purpose. In this process, an activated acyl donor is used to acylate the amino group of a key β-lactam intermediate. researchgate.netamanote.com While this approach is highly efficient for producing semi-synthetic antibiotics, it is also adaptable for the derivatization of other β-lactam cores. The reaction is characterized by the formation of the desired product alongside side reactions like the hydrolysis of the acyl donor and the product itself. researchgate.net Consequently, the yield is dependent on the relative rates of these competing reactions. researchgate.net

The specificity of enzymes is a key advantage. For instance, cephalosporin-acid synthetase (CASA) is specific for the synthesis of cephalosporin-type antibiotics. researchgate.net The search for and engineering of novel enzymes with tailored specificities continue to expand the scope of biocatalytic transformations applicable to diverse β-lactam scaffolds. The enzymatic approach is not limited to synthesis; it is also used for the hydrolysis of natural β-lactams to produce key intermediates like 6-aminopenicillanic acid (6-APA) and 7-aminodeacetoxycephalosporanic acid (7-ADCA). researchgate.net This reversible nature of enzyme catalysis allows for both the formation and breakdown of the amide bond, depending on the reaction conditions. mdpi.comillinois.edu

Stereoselective Synthesis Methodologies for Enantiopure this compound

The biological activity of β-lactam compounds is highly dependent on their stereochemistry. Therefore, the development of stereoselective methods to produce enantiopure this compound and its analogues is of paramount importance. The Staudinger ketene-imine [2+2] cycloaddition and the ester enolate-imine cyclocondensation are two of the most utilized methods for achieving excellent enantiopurity in β-lactam synthesis. nih.gov

Asymmetric induction relies on the presence of a chiral element within one of the reactants to influence the stereochemical outcome of the reaction. In the context of the Staudinger reaction, this is typically achieved by using either a chiral imine or a chiral ketene precursor. nih.govorganicreactions.org

When a chiral imine, often derived from natural sources like sugars or chiral amines, reacts with an achiral ketene, the existing stereocenter on the imine directs the approach of the ketene, leading to the preferential formation of one diastereomer of the β-lactam product. nih.govnih.gov For example, imines derived from D-glucosamine or (1R)-1-phenylethylamine have been successfully used to induce asymmetry. nih.gov Similarly, using a chiral ketene precursor, such as an acid chloride attached to a chiral moiety, in reaction with an achiral imine can also achieve high levels of diastereoselectivity. nih.gov The stereochemistry of the final product, whether cis or trans, is influenced by the specific structures of the reactants and the reaction conditions. nih.govorganicreactions.org

A widely adopted strategy for stereocontrol involves the temporary incorporation of a chiral auxiliary into one of the starting materials. organicreactions.orgwikipedia.org The auxiliary directs the stereoselective formation of the β-lactam ring, and is subsequently removed to yield the enantiomerically enriched product. nih.gov

Oxazolidinones, often referred to as Evans auxiliaries, are a prominent class of chiral auxiliaries used in this context. nih.govwikipedia.org An oxazolidinone can be attached to the ketene precursor (e.g., as an N-acyl derivative). Its chiral environment effectively shields one face of the molecule, forcing the imine to attack from the less hindered side, thereby controlling the stereochemistry of the newly formed stereocenters. nih.gov Another well-known auxiliary is camphorsultam, which has also been applied to the asymmetric synthesis of 3-amino-β-lactams, resulting in the formation of single cis isomers. nih.gov The primary advantage of this method is its high reliability and predictability, though it requires additional steps for the attachment and removal of the auxiliary. nih.gov

Chiral AuxiliaryTypical ApplicationReference
Oxazolidinones (Evans Auxiliaries) Asymmetric synthesis of cis-β-lactams via Staudinger reaction. nih.gov
Camphorsultam Diastereoselective synthesis of cis-3-amino-β-lactams. nih.gov
(S)-1-Phenylethylamine Used as both a chiral auxiliary and nitrogen source for azetidine synthesis. rsc.org
Pseudoephedrine Asymmetric alkylation to produce optically active carboxylic acids.
trans-2-Phenyl-1-cyclohexanol Used in ene reactions of derived glyoxylic acid esters. wikipedia.org

This table presents examples of chiral auxiliaries and their applications in asymmetric synthesis.

Enantioselective catalysis offers a more atom-economical approach to stereoselective synthesis, as only a substoichiometric amount of a chiral catalyst is needed to generate a large quantity of an enantiomerically pure product. This strategy avoids the need for attaching and removing chiral auxiliaries. nih.gov

In β-lactam synthesis, this has been achieved through various catalytic systems. Chiral nucleophilic catalysts, such as planar-chiral derivatives of 4-(pyrrolidino)pyridine (PPY) and cinchona alkaloids like benzoylquinine, have been shown to effectively catalyze the Staudinger reaction between ketenes and imines, yielding β-lactams with high enantiomeric excess (ee). nih.govnih.gov These organocatalysts typically interact with the ketene to form a chiral zwitterionic enolate, which then reacts enantioselectively with the imine. nih.govnih.gov

Transition metal catalysis, employing metals like palladium or rhodium complexed with chiral ligands, is another powerful tool. nih.govacs.org For instance, palladium-catalyzed enantioselective intramolecular C(sp³)–H amidation has been developed as a streamlined method for the asymmetric synthesis of β-aryl β-lactams, achieving up to 94% ee using a BINOL-based chiral ligand. acs.orgnsf.gov

Green Chemistry Principles in Synthetic Route Design and Optimization

The integration of green chemistry principles into the synthesis of this compound is essential for developing environmentally benign and sustainable manufacturing processes. This involves a holistic approach that considers factors from the choice of starting materials to the minimization of waste. nih.gov Key principles include maximizing atom economy, using safer solvents, employing catalytic reagents, and designing energy-efficient processes. nih.govmdpi.com

Atom economy is a fundamental metric of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. rsc.orgprimescholars.com An ideal reaction would have a 100% atom economy, meaning all atoms from the reactants are found in the product, with no byproducts. primescholars.com

Formula for Atom Economy:

When evaluating synthetic routes to this compound, reactions with high atom economy are preferred. For example, [2+2] cycloaddition reactions, such as the Staudinger reaction, are inherently atom-economical as they involve the direct combination of two molecules (an imine and a ketene) to form the product with no other atoms being lost as byproducts. primescholars.com

Reaction TypeDescriptionAtom EconomyGreen Chemistry Consideration
[2+2] Cycloaddition Direct addition of two components (e.g., ketene and imine) to form the four-membered ring.Potentially 100%Highly desirable as it minimizes waste by incorporating all reactant atoms into the product.
Condensation (with Chiral Auxiliary) Involves coupling reactants with the elimination of a small molecule (e.g., H₂O) and subsequent removal of the auxiliary.LowerThe use and removal of the auxiliary adds steps and generates waste, reducing overall efficiency.
Catalytic C-H Amidation Intramolecular cyclization catalyzed by a small amount of a transition metal complex.HighThe use of a catalyst in place of stoichiometric reagents significantly improves atom economy and reduces waste.

This table provides a conceptual comparison of the atom economy for different reaction types used in β-lactam synthesis.

Solvent Selection and Minimization Strategies

The choice of solvent is critical in the synthesis of β-lactam rings, such as that in this compound. The Staudinger [2+2] cycloaddition, a common method for forming the azetidinone ring, has traditionally employed halogenated solvents like dichloromethane (CH2Cl2) or aromatic solvents such as toluene. mdpi.comnih.gov However, growing environmental concerns have prompted a shift towards greener alternatives.

Solvent selection guides developed by pharmaceutical industry consortiums categorize solvents based on their safety, health, and environmental impact. rsc.org Following these guides, strategies for synthesizing β-lactam analogues now often involve replacing hazardous solvents with more benign options. For instance, esters like ethyl acetate (B1210297) and isopropyl acetate, and alcohols such as ethanol and isopropanol (B130326) are preferred. rsc.org Ethers like 2-methyltetrahydrofuran (B130290) (2-MeTHF), which can be derived from renewable sources like furfural (B47365), are also considered viable greener substitutes. lu.se

The following table provides a comparison of traditional and greener solvents for consideration in β-lactam synthesis.

CategorySolvent NameRationale for UseKey Considerations
Traditional Dichloromethane (CH2Cl2)Effective for Staudinger reactions at low temperatures. mdpi.comClassified as problematic or hazardous due to potential carcinogenicity. rsc.org
TolueneSuitable for reactions at elevated temperatures, can influence stereoselectivity. nih.govProblematic due to toxicity and environmental persistence. rsc.org
N,N-Dimethylformamide (DMF)High-boiling polar solvent, effective for microwave-assisted synthesis. mdpi.comHazardous; classified as a Substance of Very High Concern (SVHC). lu.se
Greener Alternatives Ethyl Acetate (EtOAc)Preferred solvent with low toxicity and favorable environmental profile. lu.seLower boiling point may not be suitable for all reaction conditions.
2-Methyltetrahydrofuran (2-MeTHF)Can be derived from renewable resources; considered a problematic-to-preferred solvent. lu.seHigher flammability and potential for peroxide formation. lu.se
Ethanol (EtOH)Preferred solvent; biodegradable and low toxicity. rsc.orgProtic nature may interfere with certain reagents.
WaterThe ultimate green solvent, recommended for specific reactions like certain enzymatic processes. rsc.orgnih.govLimited solubility for many organic reagents.

Utilization of Renewable or Sustainable Reagents

The integration of renewable feedstocks into the synthesis of this compound and its analogues represents a key advancement in sustainable chemistry. This approach involves using starting materials derived from biomass rather than petrochemicals.

A notable strategy is the use of chiral precursors derived from natural sources to impart stereoselectivity. For example, chiral imines derived from D-glyceraldehyde acetonide, which is obtained from D-mannitol, have been successfully used in [2+2] cycloaddition reactions to produce enantiomerically pure cis-β-lactams. nih.gov The use of such sugar-derived aldehydes provides a direct route to complex, optically active molecules from an abundant renewable resource. nih.gov

Biocatalysis offers another powerful method for sustainable synthesis. Engineered enzymes, such as myoglobin (B1173299) variants, can catalyze the intramolecular C-H amidation of readily accessible reagents to form β-lactam rings with high yield and excellent enantioselectivity (up to 99% ee). nih.gov This enzymatic approach operates under mild conditions in aqueous media, avoiding the need for heavy metals or harsh reagents, and represents a highly sustainable manufacturing process.

Sustainable ApproachReagent/MethodOrigin/PrincipleApplication in β-Lactam Synthesis
Chiral Pool Synthesis D-Glyceraldehyde AcetonideDerived from the natural sugar alcohol D-mannitol. nih.govUsed to create chiral imines for stereoselective Staudinger cycloadditions, yielding optically active β-lactams. nih.gov
Biocatalysis Engineered Myoglobin VariantsProtein-based catalysts operating in aqueous systems.Catalyze asymmetric intramolecular C-H amidation to form enantioenriched β-lactam rings. nih.gov
Renewable Solvents 2-Methyltetrahydrofuran (2-MeTHF)Sourced from renewable feedstocks such as furfural or levulinic acid. lu.seUsed as a greener reaction solvent alternative to traditional hazardous solvents like dichloromethane. lu.se

Optimization of Reaction Conditions for Improved Yield and Purity

Optimizing reaction conditions is paramount for maximizing the yield and purity of this compound and related compounds. Key parameters that are frequently adjusted include temperature, catalyst selection, and the choice of base.

Temperature plays a crucial role in determining the stereochemical outcome of the Staudinger reaction. Syntheses conducted at low temperatures, such as -78 °C to 0 °C, often favor the formation of the cis-diastereomer. mdpi.com Conversely, performing the reaction at higher temperatures, for example, in refluxing toluene, typically results in the preferential formation of the trans-isomer. mdpi.comnih.gov Controlling the stereochemistry is a direct method of improving product purity by minimizing the formation of unwanted isomers.

Catalysis can significantly enhance both the efficiency and selectivity of β-lactam synthesis. In the Staudinger reaction, chiral catalysts are employed to achieve high enantioselectivity. Examples include chiral N-heterocyclic carbenes (NHCs), cinchona alkaloids like benzoylquinine, and planar-chiral derivatives of 4-(pyrrolidino)pyridine (PPY). nih.govnih.gov The addition of metal salts, such as Sc(III) or Zn(II) triflates, can act as co-catalysts to further activate the imine, leading to excellent yields and high diastereoselectivity. nih.gov

Bases , most commonly tertiary amines like triethylamine (Et3N), are essential for the in situ generation of the ketene intermediate from an acyl chloride precursor. mdpi.com The choice of base and its stoichiometry must be carefully optimized to ensure efficient ketene formation without promoting side reactions.

The use of microwave irradiation as an alternative to conventional heating has been shown to dramatically reduce reaction times and, in some instances, improve yields. derpharmachemica.com

ParameterConditionEffect on Yield and PurityExample
Temperature Low (-78 °C to room temp)Favors formation of cis-β-lactams, high stereoselectivity. mdpi.comReaction of an imine with benzyloxyacetyl chloride in CH2Cl2 at -78 °C. mdpi.com
High (Reflux)Favors formation of trans-β-lactams. mdpi.comReaction of chloroacetyl chloride with an imine in refluxing toluene. mdpi.com
Catalyst Chiral N-Heterocyclic Carbene (NHC)Good yields and excellent enantioselectivity (>99% ee). nih.govAsymmetric synthesis of cis-β-lactams from ketenes and N-aryl imines. nih.gov
Benzoylquinine (Cinchona Alkaloid)High enantioselectivity (95-99% ee) and diastereoselectivity. nih.govCatalytic asymmetric synthesis of β-lactams from acid chlorides and imines. nih.gov
Energy Source Microwave IrradiationReduced reaction time and increased yield compared to conventional heating. mdpi.comSynthesis of 3-chloro-β-lactams in DMF without a base. mdpi.com

Purification and Isolation Techniques for Synthetic Intermediates and Final Products

A multi-step purification strategy is essential to isolate this compound and its synthetic intermediates with the required high degree of purity. The process typically involves initial isolation of the crude product followed by one or more purification techniques.

Initial Isolation: Following the completion of the reaction, the crude product is often isolated by simple filtration . The solid is collected and washed with a solvent to remove residual reagents and soluble impurities. scispace.comacgpubs.org In cases where the product is dissolved in the reaction solvent, an aqueous work-up involving liquid-liquid extraction is employed to separate the organic product from water-soluble materials. nih.gov The organic layer is then dried and the solvent is removed under reduced pressure.

Purification of Intermediates and Final Products:

Column Chromatography: This is one of the most common and versatile methods for purifying both final products and their intermediates. scispace.comacgpubs.org Silica (B1680970) gel is the standard stationary phase, and the mobile phase is a carefully selected solvent system, such as a mixture of ethanol and chloroform (B151607) or acetone (B3395972) and chloroform, to effectively separate the target compound from byproducts. acgpubs.orgresearchgate.net

Recrystallization: For solid compounds, recrystallization is a powerful technique for achieving high purity. The crude product is dissolved in a suitable hot solvent (e.g., ethanol) and allowed to cool slowly, causing the pure compound to crystallize while impurities remain in the solution. scispace.comresearchgate.net

Drying: After purification by chromatography or recrystallization, the isolated product is thoroughly dried, often in an oven at a controlled temperature (e.g., 50-65 °C), to remove any remaining solvent. scispace.comresearchgate.net

The table below summarizes the common purification techniques used at different stages of the synthesis.

TechniqueStage of ApplicationPurposeTypical Solvents/Materials
Filtration Post-reaction (crude product)Initial isolation of solid product from the reaction mixture.N/A
Liquid-Liquid Extraction Post-reaction work-upSeparation of the product from aqueous-soluble impurities.Dichloromethane, Ethyl Acetate
Column Chromatography Intermediates & Final ProductSeparation of the target compound from closely related impurities and byproducts. scispace.comacgpubs.orgSilica Gel; Eluent systems like Ethanol/Chloroform, Acetone/Chloroform. acgpubs.org
Recrystallization Final ProductHigh-purity isolation of the final crystalline solid. scispace.comEthanol. scispace.comresearchgate.net

Chemical Modification and Scaffold Diversification Strategies for 2 Oxoazetidine 1 Acetic Acid

Functionalization at the Carboxylic Acid Moiety

The carboxylic acid group of 2-Oxoazetidine-1-acetic acid is a primary site for chemical modification, allowing for the introduction of a wide variety of functional groups and molecular scaffolds. These modifications can significantly impact the physicochemical properties and biological activity of the resulting derivatives.

The transformation of the carboxylic acid into esters and amides is a fundamental strategy for diversifying the this compound scaffold. These reactions are typically high-yielding and can be achieved under mild conditions, which is crucial for preserving the integrity of the strained β-lactam ring.

Esterification is commonly performed by reacting this compound with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. Alternatively, to avoid harsh acidic conditions that could compromise the β-lactam ring, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be employed to facilitate the reaction between the carboxylic acid and an alcohol.

Amidation reactions follow similar principles. The direct reaction of this compound with an amine is often inefficient due to the formation of an ammonium (B1175870) carboxylate salt. Therefore, the use of coupling agents is the preferred method. A wide array of amines, including primary and secondary amines, anilines, and amino acid esters, can be utilized to generate a diverse library of amide derivatives. The general scheme for these reactions is depicted below:

ReagentProduct
R-OH, H+ or DCC2-(2-oxoazetidin-1-yl)acetate
R-NH2, DCC/EDCN-substituted-2-(2-oxoazetidin-1-yl)acetamide

Illustrative examples of esterification and amidation reactions starting from a generic carboxylic acid are presented in the table below, as specific examples for this compound are not extensively documented in publicly available literature.

Starting MaterialReagentCoupling AgentProduct
Carboxylic AcidEthanol (B145695)H2SO4Ethyl Ester
Carboxylic AcidBenzylamineDCCN-Benzyl Amide
Carboxylic AcidGlycine (B1666218) methyl esterHATUDipeptide Derivative

Leveraging the amidation reaction, this compound can be conjugated to peptides, proteins, and other biomolecules. These bioconjugation strategies are of significant interest for developing targeted therapeutics and molecular probes. The carboxylic acid can be activated in situ using peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) to facilitate the formation of an amide bond with the N-terminal amine of a peptide or a lysine (B10760008) residue on a protein.

These conjugation methods must be performed under biocompatible conditions (aqueous medium, neutral pH, room temperature) to maintain the structural and functional integrity of the biomolecule. The resulting conjugates combine the properties of the β-lactam moiety with the biological targeting capabilities of the peptide or protein.

The carboxylic acid group of this compound can be reduced to a primary alcohol or an aldehyde, providing further opportunities for diversification.

Reduction to Alcohols: Strong reducing agents, most notably lithium aluminum hydride (LiAlH4), are capable of reducing carboxylic acids to primary alcohols. This reaction typically proceeds in an anhydrous ethereal solvent. The resulting alcohol, 2-(2-oxoazetidin-1-yl)ethanol, can then be used in subsequent reactions, such as etherification or esterification, to introduce new functionalities.

Reduction to Aldehydes: The direct reduction of a carboxylic acid to an aldehyde is challenging as the aldehyde is more reactive than the starting carboxylic acid and is typically further reduced to the alcohol. Therefore, this transformation is often achieved through a two-step process. First, the carboxylic acid is converted to a more reactive derivative, such as an acid chloride or a Weinreb amide. The subsequent reduction of this intermediate with a milder reducing agent, such as lithium tri-tert-butoxyaluminum hydride or diisobutylaluminum hydride (DIBAL-H), can yield the desired aldehyde, 2-(2-oxoazetidin-1-yl)acetaldehyde, while minimizing over-reduction to the alcohol.

TransformationReagent(s)Product
Reduction to Alcohol1. LiAlH4, THF 2. H3O+2-(2-oxoazetidin-1-yl)ethanol
Reduction to Aldehyde1. SOCl2 2. LiAl(O-t-Bu)3H2-(2-oxoazetidin-1-yl)acetaldehyde

Derivatization and Substitution on the Azetidine (B1206935) Ring

The 2-oxoazetidine ring itself presents opportunities for further chemical modification, although these reactions can be more challenging due to the potential for ring-opening of the strained β-lactam.

While the nitrogen atom of this compound is already substituted, the carbon atoms of the azetidine ring can potentially undergo alkylation or acylation reactions. These reactions typically require the generation of a carbanion adjacent to the carbonyl group (at the C3 position) or at the C4 position. The acidity of the protons at the C3 position is enhanced by the adjacent carbonyl group, making this position a likely site for deprotonation with a strong, non-nucleophilic base like lithium diisopropylamide (LDA). The resulting enolate can then react with an electrophile, such as an alkyl halide or an acyl chloride, to introduce a substituent at the C3 position. Similar strategies could be envisioned for the C4 position, although the protons at this position are generally less acidic.

Halogenation of the 2-oxoazetidine ring can provide a handle for subsequent cross-coupling reactions. For instance, radical halogenation using reagents like N-bromosuccinimide (NBS) could potentially introduce a bromine atom at the C3 or C4 position. Alternatively, α-halogenation of the carbonyl group at the C3 position can be achieved under specific conditions.

Cross-Coupling Reactions: Once a halogen atom is installed on the azetidine ring, palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura or Heck reaction can be employed to form new carbon-carbon bonds.

Suzuki-Miyaura Coupling: A halogenated 2-oxoazetidine derivative could be coupled with a boronic acid or ester in the presence of a palladium catalyst and a base to introduce a new aryl or vinyl substituent.

Heck Reaction: The reaction of a halogenated 2-oxoazetidine with an alkene in the presence of a palladium catalyst and a base could be used to append an alkenyl group to the ring.

These cross-coupling reactions are powerful tools for scaffold diversification, allowing for the introduction of a wide range of substituents that would be difficult to incorporate using other methods. The successful application of these reactions to the 2-oxoazetidine scaffold would depend on the stability of the β-lactam ring under the reaction conditions.

Reaction TypeSubstratesCatalystProduct
Suzuki-MiyauraHalogenated 2-oxoazetidine, Arylboronic acidPd(PPh3)4, BaseAryl-substituted 2-oxoazetidine
HeckHalogenated 2-oxoazetidine, AlkenePd(OAc)2, PPh3, BaseAlkenyl-substituted 2-oxoazetidine

Heterocyclic Ring Fusions and Annulations

The 2-oxoazetidine (or β-lactam) ring is a key structural feature in many biologically active compounds. beilstein-journals.org Strategies to modify this core structure often involve the fusion of additional heterocyclic rings to create more complex, rigid, and structurally diverse molecules. Annulation reactions, which involve the formation of a new ring onto an existing one, are a primary method for achieving this. These strategies aim to explore new chemical space, modulate biological activity, and improve pharmacokinetic properties.

One common approach is the use of annulation reactions that build upon the existing β-lactam framework. For instance, multicomponent reactions can be employed to construct fused systems in a single step, offering high efficiency and atom economy. chim.it Redox-neutral annulation processes, which involve dual C-H bond functionalization, represent another advanced strategy. nih.gov These reactions can be promoted by simple molecules like acetic acid, which can act as both a cosolvent and a promoter, to create polycyclic amine structures. nih.gov

The synthesis of bicyclic systems incorporating the 2-oxoazetidine core can lead to novel scaffolds with distinct three-dimensional shapes. The specific type of ring fused to the β-lactam core—such as thiazole, pyridine, or other heterocycles—can significantly influence the molecule's interaction with biological targets. researchgate.net For example, the construction of piperazine-2-acetic acid esters, which are structurally related scaffolds, can be achieved through the annulation of key chiral diamine intermediates. nih.gov These synthetic routes provide access to a variety of fused heterocyclic derivatives, expanding the library of compounds based on the this compound template.

Scaffold Hopping and Bioisosteric Replacement Studies

Scaffold hopping is a key strategy in medicinal chemistry used to identify structurally novel compounds by modifying the central core of a known active molecule while retaining its biological activity. nih.gov This approach is crucial for navigating around existing patents, improving properties, and discovering new lead compounds. nih.govnih.gov For the this compound scaffold, this could involve replacing the four-membered azetidinone ring with other cyclic structures or even acyclic mimics that maintain the crucial spatial arrangement of key functional groups.

Bioisosteric replacement is a related but more focused strategy involving the substitution of one atom or group of atoms with another that has broadly similar physicochemical properties. cambridgemedchemconsulting.comresearchgate.net The goal is to create a new molecule with similar biological properties but potentially improved characteristics, such as metabolic stability, bioavailability, or reduced toxicity. nih.govdrughunter.com

A primary target for bioisosteric replacement in this compound is the carboxylic acid moiety. Carboxylic acids can be associated with poor membrane permeability and rapid metabolism. drughunter.com Common bioisosteres for carboxylic acids include tetrazoles, 5-oxo-1,2,4-oxadiazoles, and hydroxamic acids. drughunter.comcambridgemedchemconsulting.com These replacements can mimic the acidic nature and hydrogen bonding capabilities of the original carboxylic acid while offering different pharmacokinetic profiles. drughunter.com For example, replacing a carboxylic acid with a tetrazole ring can maintain a similar pKa, while other heterocyclic bioisosteres might offer less acidity and improved cell penetration. cambridgemedchemconsulting.com

The table below illustrates potential bioisosteric replacements for the carboxylic acid group.

Original Functional GroupBioisosteric ReplacementRationale for Replacement
Carboxylic Acid (-COOH)TetrazoleSimilar pKa and hydrogen bonding capacity. cambridgemedchemconsulting.com
Carboxylic Acid (-COOH)5-Oxo-1,2,4-oxadiazoleActs as an acidic heterocycle, can enhance oral bioavailability. drughunter.com
Carboxylic Acid (-COOH)AcylsulfonamideMaintains key acidic feature for target interaction. cambridgemedchemconsulting.com
Carboxylic Acid (-COOH)Hydroxamic Acid (-CONHOH)Can offer different metabolic stability and physicochemical properties. cambridgemedchemconsulting.com

Structure-Activity Relationship (SAR) Exploration Principles and Methodologies

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. nih.gov For derivatives of this compound, SAR exploration involves systematically modifying the molecule and assessing the resulting changes in potency and selectivity.

A core principle of SAR is the systematic variation of substituents on the molecular scaffold. In the context of 2-oxoazetidine derivatives, this often involves modifying the substituents on an aryl ring attached to the β-lactam core, typically at the C4 position. Research has shown that the nature and position of these substituents have a profound impact on biological activity. scispace.comacgpubs.org

For instance, studies on a series of 4-(substituted phenyl)-2-azetidinones revealed a clear correlation between the electronic properties of the substituent and the compound's antimicrobial activity. The activity was found to vary significantly with different substitutions on the phenyl ring. scispace.comacgpubs.org This systematic approach allows for the development of a predictive model for designing more potent analogues.

The table below summarizes the observed SAR for substituents on the C4-phenyl ring of certain 2-oxoazetidine derivatives, demonstrating a clear trend based on the electronic nature of the functional group. scispace.comacgpubs.org

Substituent (on Phenyl Ring)Electronic NatureObserved Activity Trend
-NO₂ (Nitro)Strongly Electron-WithdrawingHighest Activity
-Cl (Chloro)Electron-WithdrawingHigh Activity
-Br (Bromo)Electron-WithdrawingModerate-High Activity
-OH (Hydroxy)Electron-Donating (by resonance)Moderate Activity
-OCH₃ (Methoxy)Electron-DonatingLow Activity
-CH₃ (Methyl)Weakly Electron-DonatingLowest Activity

Stereochemistry plays a critical role in the biological activity of drug molecules because biological systems, such as enzymes and receptors, are inherently chiral. nih.gov The 2-oxoazetidine ring typically contains one or more chiral centers, meaning it can exist as different stereoisomers (enantiomers or diastereomers). These isomers, despite having the same chemical formula and connectivity, have different three-dimensional arrangements of atoms. nih.gov

The interaction between a chiral molecule and its biological target is often stereospecific. One enantiomer may bind to the target site with high affinity and elicit a strong biological response (the eutomer), while the other enantiomer (the distomer) may exhibit lower activity, no activity, or even an undesired off-target effect. nih.govresearchgate.net This difference arises because the precise 3D fit between the molecule and the binding site is necessary for optimal interaction. nih.gov

The biological activity of this compound derivatives is governed by a combination of steric and electronic factors contributed by their various functional groups.

Electronic Contributions: As highlighted in the SAR studies (Section 4.4.1), the electronic properties of substituents are a major determinant of activity. The presence of electron-withdrawing groups (such as nitro, chloro, and bromo) on the C4-phenyl ring generally enhances the biological activity of these compounds. scispace.comacgpubs.org This suggests that the electronic nature of the aryl moiety is critical for the molecule's interaction with its biological target, possibly by modulating the reactivity of the β-lactam ring or by participating in specific electronic interactions (e.g., dipole-dipole or quadrupole interactions) within the binding pocket. Conversely, electron-donating groups like methoxy (B1213986) and methyl tend to decrease activity. acgpubs.org

Steric Contributions: Steric factors relate to the size and shape of the molecule and its functional groups. The bulkiness of a substituent can influence how well the molecule fits into its target binding site. While a certain degree of steric bulk may be necessary for optimal binding, excessively large groups can cause steric hindrance, preventing the molecule from adopting the correct conformation for binding. nih.gov In SAR studies of oxadiazole antibacterials, it was noted that while hydrophobic substituents were generally well-tolerated, the introduction of polar, hydrogen-bond-donating groups often resulted in decreased activity. nih.gov This indicates that both the size and the nature of the functional group are critical. The spatial arrangement of atoms, dictated by the molecule's stereochemistry, is a key steric consideration that influences molecular recognition by biological targets.

Computational and Theoretical Investigations of 2 Oxoazetidine 1 Acetic Acid

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are fundamental for exploring the electronic properties and reactivity of molecules. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a chemical system.

Electronic Structure and Molecular Orbital Analysis

The electronic structure of a molecule governs its stability, reactivity, and spectroscopic properties. QM calculations are used to map the electron density distribution and to determine the energies and shapes of molecular orbitals.

A key aspect of this analysis is the examination of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of these orbitals provide critical insights into the molecule's reactivity.

HOMO: Represents the orbital from which an electron is most likely to be donated. Regions of high HOMO density are susceptible to electrophilic attack.

LUMO: Represents the orbital to which an electron is most likely to be accepted. Regions of high LUMO density are susceptible to nucleophilic attack.

For β-lactam rings, the LUMO is often localized around the carbonyl carbon of the lactam, making it the primary site for nucleophilic attack, a key step in the mechanism of action of penicillin-like antibiotics. The HOMO is typically distributed over the nitrogen atom and adjacent bonds. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

Table 1: Illustrative Frontier Orbital Properties for a Generic β-Lactam Compound

PropertyDescriptionTypical Finding in β-Lactams
HOMO EnergyEnergy of the highest occupied molecular orbitalLocalized on the nitrogen atom and adjacent π-systems
LUMO EnergyEnergy of the lowest unoccupied molecular orbitalLocalized on the π* orbital of the lactam carbonyl group
HOMO-LUMO GapEnergy difference between HOMO and LUMOInfluences chemical reactivity and electronic transitions

Reaction Mechanism Elucidation for Synthetic Transformations

QM calculations are instrumental in elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, transition states. The calculated activation energy (the energy difference between the reactant and the transition state) determines the reaction rate.

The Staudinger [2+2] cycloaddition, a primary method for synthesizing β-lactams, has been extensively studied computationally. mdpi.com Theoretical studies show this reaction typically proceeds through a two-step mechanism involving a zwitterionic intermediate rather than a concerted pathway. mdpi.com DFT calculations can model this process, determining the geometry of the transition state for the ring-closing step, which is often the rate-determining step. mdpi.com These calculations help explain the stereoselectivity of the reaction, rationalizing why certain substituent patterns lead to cis or trans products. mdpi.comrsc.org

Another example is the computationally studied intramolecular cyclization of fumaramides to form β-lactams. acs.orgresearchgate.net DFT studies have elucidated a mechanism involving deprotonation, a trans-selective C-C bond formation, and subsequent protonation, with calculations of the transition state energies explaining the observed high diastereoselectivity. acs.org

Table 2: Example of Calculated Energy Profile for a β-Lactam Cyclization Step

Reaction StepSpeciesRelative Free Energy (kcal/mol)
1Reactant Intermediate0.0
2Transition State (TS) for trans-product+18.2
3Transition State (TS) for cis-product+22.4
4trans-Product Intermediate+3.3

Data derived from a representative DFT study on a related system. acs.org

Spectroscopic Property Prediction Methodologies (Focus on computational methods)

QM methods can accurately predict various spectroscopic properties, including NMR chemical shifts (¹H and ¹³C), IR vibrational frequencies, and UV-Vis electronic transitions. This capability is crucial for structure confirmation and interpretation of experimental data.

The standard methodology for predicting NMR spectra involves:

Geometry Optimization: The molecule's geometry is optimized at a suitable level of theory (e.g., B3LYP/6-31G(d)). For flexible molecules, a conformational search is performed to find the lowest energy conformers.

Magnetic Shielding Calculation: NMR magnetic shielding tensors are calculated for the optimized geometry, often using a more robust functional and basis set (e.g., WP04/6-311++G(2d,p)). github.io

Solvent Effects: The influence of the solvent is typically included using an implicit solvent model like the Polarizable Continuum Model (PCM). github.io

Chemical Shift Calculation: The calculated isotropic shielding values are converted to chemical shifts by referencing them against a standard compound (e.g., Tetramethylsilane) calculated at the same level of theory.

These predictions can help assign complex spectra, distinguish between isomers, and confirm the stereochemistry of a synthesized compound. github.iofrontiersin.org The accuracy of modern DFT methods can often achieve a mean absolute error of less than 0.1 ppm for ¹H shifts when appropriate methods are used. github.io

Molecular Dynamics (MD) Simulations

While QM methods are excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment.

Conformational Sampling and Free Energy Landscapes

MD simulations are a primary tool for exploring the conformational landscape of a molecule. For a molecule like 2-Oxoazetidine-1-acetic acid, this includes the puckering of the four-membered azetidinone ring and the rotational freedom of the acetic acid side chain. The puckering of the β-lactam ring is known to be critical for the biological activity of related antibiotics. ias.ac.in

By running simulations for nanoseconds to microseconds, a representative ensemble of conformations can be generated. Analysis of this ensemble reveals the most probable conformations and the transitions between them.

To quantify the relative stability of different conformations, a Free Energy Landscape (FEL) can be constructed. The FEL is a plot of the free energy of the system as a function of one or more collective variables (e.g., key dihedral angles or the distance between atoms). Minima on the FEL correspond to stable or metastable conformational states. Enhanced sampling techniques, such as metadynamics, are often employed to overcome energy barriers and explore the landscape more efficiently.

Solvation Effects and Dynamic Behavior in Different Environments

The behavior of a molecule can change dramatically in different solvents. MD simulations explicitly model the solvent (e.g., a box of water molecules), allowing for a detailed investigation of solvation effects. This includes the formation and dynamics of hydrogen bonds between the solute's polar groups (like the carbonyls and the carboxylic acid) and the solvent.

MD simulations can provide key insights into:

Hydration Shell Structure: How solvent molecules arrange around the solute.

Hydrogen Bonding Dynamics: The average number and lifetime of hydrogen bonds, which influence solubility and conformational preferences.

Dynamic Fluctuations: How the molecular structure fluctuates in response to thermal motion and interactions with the solvent.

In the context of β-lactams, MD simulations are also used to study their interaction with biological targets, such as enzymes like β-lactamases. nih.govmdpi.com These simulations can reveal how the molecule binds to the active site and how its dynamics are altered upon binding, providing crucial information for understanding mechanisms of drug action and resistance. nih.govnih.govrsc.org

Ligand-Target Interaction Dynamics and Binding Pathways

While static docking models provide a snapshot of a ligand in its binding site, the reality is a dynamic process. Molecular Dynamics (MD) simulations offer a way to study the movement of atoms over time, providing insights into the stability of the ligand-protein complex and the pathways of binding and unbinding. mdpi.commdpi.com

For derivatives of the 2-oxoazetidine scaffold, MD simulations are used to assess the stability of the docked pose within a target's active site, such as a bacterial penicillin-binding protein (PBP) or a β-lactamase enzyme. mdpi.comnih.gov Researchers analyze trajectories to monitor key metrics like the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms. A stable RMSD over the course of the simulation (e.g., 100 nanoseconds) suggests that the predicted binding mode is stable. mdpi.com

Furthermore, these simulations can reveal the specific interactions, such as hydrogen bonds or hydrophobic contacts, that are most persistent and crucial for anchoring the ligand. mdpi.com Analysis of the root-mean-square fluctuation (RMSF) of individual amino acid residues can highlight which parts of the protein gain or lose flexibility upon ligand binding, offering clues about the mechanism of action or inhibition. For β-lactam compounds, MD can help elucidate the conformational changes required for the ligand to orient itself for nucleophilic attack by a catalytic serine residue in the active site of PBPs or β-lactamases, a critical step in their mechanism of action. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. ijnrd.org For a set of this compound derivatives, a QSAR model could predict their antibacterial potency or inhibitory activity against a specific enzyme based on calculated molecular properties, known as descriptors. nih.govresearchgate.net

The fundamental principle is that the structural and physicochemical properties of a molecule determine its activity. A typical QSAR equation takes the form: Activity = f(Descriptor 1, Descriptor 2, ... , Descriptor N)

By developing a statistically robust QSAR model, researchers can predict the activity of untested or even unsynthesized compounds, prioritize candidates for synthesis, and gain insight into the molecular features that are most important for the desired biological effect. nih.govmdpi.com

The foundation of any QSAR model is the selection and calculation of molecular descriptors. nih.gov These are numerical values that characterize the structure and properties of a molecule. For this compound and its analogs, descriptors are typically categorized as physicochemical or topological.

Physicochemical Descriptors describe properties related to a molecule's hydrophobicity, electronic character, and steric profile. ijnrd.orgslideshare.net These are often critical for how a drug is absorbed, distributed, and how it interacts with its target. Common examples include:

LogP: The logarithm of the octanol-water partition coefficient, which measures the molecule's lipophilicity.

Molar Refractivity (MR): A measure of the molecule's volume and polarizability.

Dipole Moment: Quantifies the polarity of the molecule.

Topological Polar Surface Area (TPSA): The sum of the surfaces of polar atoms in a molecule, which correlates with hydrogen bonding capacity and membrane permeability. researchgate.net

Topological Descriptors are numerical indices derived from the 2D representation (graph) of the molecule. nih.govresearchgate.net They encode information about molecular size, shape, branching, and atom connectivity. They are computationally inexpensive to calculate and have been successfully used to model the activity of β-lactam antibiotics. nih.govnih.gov Examples include:

Molecular Connectivity Indices (e.g., Chi indices): Reflect the degree of branching in the molecular skeleton.

Wiener Index: The sum of the distances between all pairs of non-hydrogen atoms in the molecule.

Electrotopological State (E-State) Indices: Describe the electronic and topological characteristics of each atom and functional group within the molecule. These have been particularly effective in modeling the protein binding of β-lactams. nih.gov

The selection of relevant descriptors is a crucial step in building a predictive QSAR model. Statistical methods are used to identify a combination of descriptors that best correlates with the observed biological activity while avoiding overfitting. unicamp.br

Table 2: Common Molecular Descriptors Used in QSAR Studies of 2-Oxoazetidine Analogs
Descriptor TypeDescriptor NameDescription
PhysicochemicalLogPMeasures hydrophobicity/lipophilicity.
PhysicochemicalMolar Refractivity (MR)Relates to molecular volume and polarizability.
PhysicochemicalTopological Polar Surface Area (TPSA)Correlates with membrane permeability and hydrogen bonding.
TopologicalWiener IndexEncodes information about molecular size and branching.
TopologicalChi Indices (χ)Quantify molecular connectivity and shape.
ElectronicDipole MomentMeasures the overall polarity of the molecule.
ElectronicE-State IndicesCharacterize the electronic and topological environment of atoms.

Statistical Modeling Approaches (e.g., Partial Least Squares, Multiple Linear Regression)

Statistical modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) models, is a cornerstone of computational chemistry for predicting the biological activity or properties of chemical compounds. slideshare.net For a molecule like this compound, these methods would correlate its structural or physicochemical features with a specific biological endpoint.

Multiple Linear Regression (MLR) is a direct approach to model the linear relationship between a dependent variable (e.g., biological activity) and one or more independent variables (molecular descriptors). The goal is to generate a linear equation that can predict the activity of new compounds based on their descriptor values.

Partial Least Squares (PLS) is a more advanced regression technique, particularly useful when the number of predictor variables is large and highly correlated. PLS reduces the variables to a smaller set of uncorrelated components and then performs regression on these components. This method is robust and can handle complex datasets often generated from computational molecular analysis.

In a hypothetical QSAR study for this compound and its analogues, a range of molecular descriptors would be calculated. These could include:

Topological descriptors: Indices that describe the connectivity of atoms.

Geometric descriptors: Properties related to the 3D structure of the molecule.

Electronic descriptors: Features such as dipole moment and electronegativity. research-advances.orgresearchgate.net

The resulting statistical models would be evaluated based on their predictive power, helping to identify which molecular properties are most influential for the desired activity. For instance, studies on other azetidinone derivatives have successfully used these methods to build predictive models for antibacterial activity, identifying descriptors like dipole moment and electronegativity as key contributors. research-advances.orgresearchgate.netnih.gov

Below is an illustrative table of a hypothetical MLR model for a series of azetidinone derivatives.

DescriptorCoefficientStandard Errorp-value
(Intercept)5.120.45<0.001
Molecular Weight-0.010.0050.045
LogP0.250.080.003
Dipole Moment0.150.060.015
Polar Surface Area-0.030.010.021

This table is for illustrative purposes and does not represent real data for this compound.

Predictive Model Validation and Applicability Domain

The development of a robust and reliable predictive model is contingent upon rigorous validation and a clear definition of its applicability domain.

Predictive Model Validation ensures that the model is not a result of chance correlation and can accurately predict the properties of new, untested compounds. Standard validation techniques include:

Internal Validation: Often performed using cross-validation (e.g., leave-one-out or k-fold cross-validation), where the dataset is repeatedly split into training and testing sets to assess the model's stability and predictive power. research-advances.orgresearchgate.net

External Validation: The model's predictive capability is tested on an external set of compounds that were not used during the model development process.

Key statistical metrics for validation include the coefficient of determination (R²) for the training set, the cross-validated coefficient of determination (Q²), and the predictive R² for the external test set. A high-performing and reliable model would exhibit high values for all these metrics.

The Applicability Domain (AD) of a model defines the chemical space in which the model can make reliable predictions. It is crucial because QSAR models are generally only valid for compounds that are structurally similar to the training set. The AD can be defined using various methods, such as ranges of descriptor values or by analyzing the leverage of compounds in the model. Predictions for compounds that fall outside the AD are considered extrapolations and are less reliable.

In Silico ADME Prediction Methodologies

In silico (computational) prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in early-stage drug discovery to assess the pharmacokinetic profile of a compound. researchgate.net

Absorption Prediction Algorithms

Computational models are used to predict the extent of a compound's absorption, primarily through the gastrointestinal tract. Key parameters predicted include:

Human Intestinal Absorption (HIA): Models often use descriptors like molecular size, polarity (Polar Surface Area), and lipophilicity (LogP) to predict the percentage of absorption.

Caco-2 Permeability: The Caco-2 cell line is an in vitro model for the human intestinal epithelium. Computational models predict the permeability of a compound across these cells, with high permeability suggesting good absorption. frontiersin.org

P-glycoprotein (P-gp) Substrate/Inhibitor Prediction: P-gp is an efflux transporter that can pump drugs out of cells, reducing absorption. Models can predict whether a compound is likely to be a substrate or inhibitor of P-gp. frontiersin.org

Distribution Modeling Techniques across Biological Compartments

After absorption, a compound is distributed throughout the body. Computational models predict key distribution parameters:

Plasma Protein Binding (PPB): The extent to which a compound binds to plasma proteins like albumin affects its availability to reach target tissues. Models predict the percentage of binding based on properties like lipophilicity and charge.

Blood-Brain Barrier (BBB) Penetration: For compounds targeting the central nervous system, crossing the BBB is essential. Models predict the BBB permeability, often represented as the log(BB) ratio, using descriptors related to size, polarity, and hydrogen bonding capacity.

Metabolic Stability and Metabolite Prediction Models

Computational models can predict how a compound will be metabolized by enzymes, primarily the Cytochrome P450 (CYP) family.

Metabolic Stability: Models predict the susceptibility of a compound to metabolism by specific CYP isoenzymes (e.g., CYP3A4, CYP2D6). This helps in estimating the compound's half-life in the body.

Metabolite Prediction: Algorithms identify the most likely sites on a molecule where metabolism will occur (site of metabolism prediction). This is often based on the reactivity of different atoms and the accessibility of the site to metabolic enzymes. The models can then predict the structures of the resulting metabolites.

Excretion Pathway Modeling

Computational models can provide insights into how a compound and its metabolites are eliminated from the body.

Renal Clearance Prediction: Models can estimate the rate of renal (kidney) clearance, a major excretion pathway for many small molecules. This is often related to properties like molecular weight and polarity.

Biliary Excretion Modeling: For larger molecules, excretion through bile is a significant pathway. While less common for small molecules, models can predict the likelihood of biliary clearance based on molecular size and other properties.

Below is an illustrative table of predicted ADME properties for a compound like this compound.

ADME PropertyPredicted ValueInterpretation
Human Intestinal Absorption (%)85High
Caco-2 Permeability (nm/s)15 x 10⁻⁶High
Blood-Brain Barrier Penetration (logBB)-0.8Low
Plasma Protein Binding (%)30Low
CYP2D6 InhibitorNoUnlikely to cause drug-drug interactions via this enzyme
Renal Clearance (ml/min/kg)4.5Moderate

This table is for illustrative purposes and does not represent real data for this compound.

Advanced Analytical Methodologies for the Characterization and Quantification of 2 Oxoazetidine 1 Acetic Acid

Chromatographic Separation Techniques

Chromatography is the cornerstone for the isolation and purification of 2-Oxoazetidine-1-acetic acid from complex matrices, such as reaction mixtures or biological fluids. The selection of the appropriate chromatographic technique is contingent on the analytical objective, whether it be preparative separation, purity assessment, or quantitative analysis.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of β-lactam compounds due to its high resolution and sensitivity. nih.govnih.gov For this compound, reversed-phase HPLC (RP-HPLC) is the most common approach.

Method development typically begins with the selection of a suitable stationary phase, most often a C18 or C8 column, which separates compounds based on their hydrophobicity. The mobile phase usually consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). The inclusion of an acid, like acetic acid or formic acid, in the mobile phase is critical. biocompare.com It serves to suppress the ionization of the carboxylic acid group on the analyte, leading to better retention, improved peak symmetry, and enhanced separation efficiency. biocompare.com

Optimization of the HPLC method involves adjusting the gradient elution profile, flow rate, and column temperature to achieve the best possible resolution and analysis time. Detection is commonly performed using a UV detector, as the β-lactam ring exhibits absorbance at low wavelengths, typically around 205-210 nm. ajrconline.org

Table 1: Illustrative HPLC Parameters for this compound Analysis

ParameterConditionPurpose
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and separation for polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to suppress analyte ionization.
Mobile Phase B AcetonitrileOrganic modifier to elute the analyte from the column.
Gradient 5% to 95% B over 15 minutesAllows for the separation of compounds with varying polarities.
Flow Rate 1.0 mL/minStandard flow rate for analytical separations.
Detection UV at 205 nmThe β-lactam chromophore absorbs at this wavelength.
Column Temp. 30 °CEnsures reproducible retention times.

Gas Chromatography (GC) for Volatile Derivatives or Pyrolysis Products

Direct analysis of this compound by Gas Chromatography (GC) is generally not feasible due to its low volatility and thermal lability. The high temperatures required for GC analysis can cause the β-lactam ring to degrade. Therefore, derivatization is a mandatory prerequisite for GC analysis. cdc.govcolostate.edu

The primary goal of derivatization is to convert the polar carboxylic acid group into a more volatile and thermally stable ester. Common derivatization agents include silylating reagents (e.g., BSTFA - N,O-Bis(trimethylsilyl)trifluoroacetamide) or alkylating agents that form methyl or ethyl esters. colostate.eduresearchgate.net

Once derivatized, the compound can be analyzed on a GC system, typically equipped with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification. The choice of the GC column, usually a mid-polarity phase like a 5% phenyl-polysiloxane, is important to achieve good separation from other components in the sample.

Table 2: Common Derivatization Strategies for GC Analysis

Derivatization ReagentDerivative FormedKey Advantages
BSTFA/TMCS Trimethylsilyl (TMS) esterReacts quickly; produces stable derivatives.
Diazomethane Methyl esterHighly reactive; produces clean reaction products. (Note: Highly toxic and explosive).
Methanol/BF₃ Methyl esterEffective for esterification, catalyzed by an acid. colostate.edu

Supercritical Fluid Chromatography (SFC) for Chiral and Achiral Separations

Supercritical Fluid Chromatography (SFC) is an effective separation technique that uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. youtube.com SFC offers advantages over HPLC, including faster analysis times and reduced use of organic solvents, making it a "greener" alternative. chromatographyonline.com

A key application of SFC is in chiral separations. chromatographyonline.comchromatographyonline.com Since this compound possesses a chiral center at position 4 of the azetidine (B1206935) ring, it can exist as a pair of enantiomers. SFC coupled with a chiral stationary phase (CSP), such as a polysaccharide-based column, is a powerful tool for separating these enantiomers. The addition of a small amount of a polar co-solvent, like methanol or ethanol (B145695), to the CO₂ mobile phase is often necessary to modulate retention and improve peak shape.

Thin Layer Chromatography (TLC) Applications for Reaction Monitoring

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective method widely used for the qualitative monitoring of chemical reactions, such as the synthesis or degradation of this compound. nih.govjsppharm.org It allows for the quick assessment of reaction completion, the formation of products, and the presence of starting materials or byproducts.

For β-lactam compounds, silica (B1680970) gel plates are the most commonly used stationary phase. nih.govresearchgate.net A mixture of solvents is used as the mobile phase to separate the components of the reaction mixture based on their polarity. An acidic component, such as acetic acid, is often added to the mobile phase to prevent the decomposition of the acid-sensitive β-lactam ring on the silica gel. nih.gov

Spots are typically visualized under UV light (at 254 nm) or by staining with a chemical reagent, such as iodine vapor or a permanganate (B83412) solution. jsppharm.org The retention factor (Rf) value for the compound can be calculated and compared to a standard.

Mass Spectrometric Identification and Fragmentation Analysis

Mass Spectrometry (MS) is an indispensable tool for confirming the molecular weight and elucidating the structure of this compound. When coupled with a chromatographic separation technique (LC-MS or GC-MS), it provides a highly specific and sensitive analytical platform.

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) Techniques

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are the two most common soft ionization techniques used for LC-MS analysis of small molecules.

Electrospray Ionization (ESI) is particularly well-suited for polar and thermally labile molecules like this compound. uliege.be It generates ions directly from a solution, minimizing the risk of thermal degradation. Analysis can be performed in either positive or negative ion mode.

Negative Ion Mode: Due to the presence of the carboxylic acid group, this compound is readily deprotonated, making negative ion mode highly sensitive for detecting the [M-H]⁻ ion. The use of a mobile phase additive like acetic acid can enhance ionization in negative mode. nih.gov

Positive Ion Mode: In positive ion mode, the protonated molecule [M+H]⁺ can be observed, often aided by the addition of formic acid to the mobile phase. uab.edu

Atmospheric Pressure Chemical Ionization (APCI) is an alternative ionization source that is suitable for a wide range of moderately polar to non-polar compounds. bris.ac.ukslideshare.net In APCI, the sample is vaporized before being ionized by a corona discharge. slideshare.net While ESI is generally preferred for this compound, APCI can be a robust alternative, especially for samples in less polar solvents.

The fragmentation of the molecular ion provides valuable structural information. Tandem mass spectrometry (MS/MS) experiments involve selecting the precursor ion (e.g., the [M-H]⁻ ion) and subjecting it to collision-induced dissociation (CID) to generate product ions. The resulting fragmentation pattern serves as a fingerprint for the molecule. For this compound (Molecular Formula: C₆H₇NO₃, Molecular Weight: 141.12 g/mol ), key fragmentation pathways would include:

Loss of the acetic acid side chain: Cleavage of the N-C bond can result in the loss of the •CH₂COOH radical or the neutral loss of CH₂=C=O (ketene) from the side chain.

Decarboxylation: The loss of CO₂ (44 Da) from the carboxylic acid group is a common fragmentation for carboxylic acids.

β-Lactam Ring Opening: The strained four-membered ring is susceptible to cleavage, leading to characteristic fragment ions. A common pathway is the cleavage across the 1,2 and 3,4 bonds, resulting in the loss of ketene (B1206846) (C₂H₂O, 42 Da) or related fragments.

Table 3: Hypothetical ESI-MS/MS Fragmentation of this compound ([M-H]⁻ Precursor Ion at m/z 140.0)

Precursor Ion (m/z)Product Ion (m/z)Neutral Loss (Da)Proposed Fragment Structure/Identity
140.096.044.0[M-H-CO₂]⁻ (Decarboxylation)
140.082.058.0[M-H-CH₂COOH]⁻ (Loss of acetic acid moiety)
140.070.070.0Ring cleavage fragments
96.054.042.0[M-H-CO₂-C₂H₂O]⁻ (Decarboxylation followed by ketene loss)

This detailed analysis of chromatographic and mass spectrometric methods provides a robust framework for the characterization and quantification of this compound, ensuring analytical data of the highest quality and reliability.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation and Pathway Elucidation

Tandem mass spectrometry (MS/MS) is an indispensable tool for the unequivocal structural identification of this compound. This technique involves multiple stages of mass analysis, typically including the selection of a precursor ion followed by its fragmentation and subsequent analysis of the resulting product ions. The fragmentation pattern is a molecular fingerprint that provides detailed structural information.

In a typical MS/MS experiment, this compound is first ionized, commonly forming a protonated molecule [M+H]⁺ or a deprotonated molecule [M-H]⁻. This precursor ion is then isolated and subjected to collision-induced dissociation (CID), leading to the cleavage of specific bonds. The primary fragmentation pathway for beta-lactam containing compounds involves the characteristic cleavage of the four-membered ring. nih.govnih.govresearchgate.net For this compound, this would likely involve a retro [2+2] cycloaddition-type fragmentation.

Another significant fragmentation pathway for amides is the cleavage of the N-CO bond, which would result in the loss of the neutral lactam or the formation of an acylium cation. unl.ptnih.gov The presence of the carboxylic acid group also influences fragmentation, with potential losses of water (H₂O) and carbon dioxide (CO₂) from the parent molecule or fragment ions. nih.gov By analyzing the masses of these product ions, the connectivity of the molecule can be pieced together, confirming the presence of both the azetidinone ring and the acetic acid substituent.

Predicted MS/MS Fragmentation of this compound ([M+H]⁺)

Precursor Ion (m/z) Proposed Fragment Ion (m/z) Neutral Loss Structural Interpretation
130.0453 86.0606 C₂H₃O Cleavage of the N-CH₂COOH bond
130.0453 72.0449 C₂H₃NO₂ Cleavage of the beta-lactam ring
130.0453 58.0293 C₃H₃NO Loss of the acetic acid moiety

This table contains predicted data based on known fragmentation patterns of similar compounds.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Formula Confirmation

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy and precision. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.

The exact mass of this compound (C₅H₇NO₃) is calculated to be 129.0426 g/mol . An HRMS instrument can measure this mass with an error of less than 5 parts per million (ppm), providing strong evidence for the presence of this specific elemental composition. This level of accuracy is crucial for differentiating this compound from other potential isomers or isobaric compounds in a sample.

Elemental Composition and Exact Mass of this compound

Property Value
Molecular Formula C₅H₇NO₃
Monoisotopic Mass 129.0426 u

| Calculated Exact Mass | 129.04259 |

This data is calculated based on the molecular formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the de novo structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environments, and their neighboring protons. For this compound, distinct signals would be expected for the protons of the methylene (B1212753) group in the acetic acid moiety and the two methylene groups of the azetidinone ring. The chemical shifts of these protons are influenced by the electronegativity of the adjacent nitrogen and carbonyl groups.

¹³C NMR spectroscopy provides information about the different carbon environments in the molecule. Signals for the carbonyl carbon of the lactam, the carbonyl carbon of the carboxylic acid, and the three methylene carbons would be expected at characteristic chemical shifts.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
-CH₂- (ring, adjacent to C=O) 2.8 - 3.2 40 - 45
-CH₂- (ring, adjacent to N) 3.3 - 3.7 45 - 50
-CH₂- (acetic acid) 3.8 - 4.2 50 - 55
C=O (lactam) - 170 - 175
C=O (acid) - 175 - 180

| -COOH | 10 - 12 (broad) | - |

This table contains predicted data based on known chemical shifts of similar functional groups. researchgate.netnih.govresearchgate.net

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the signals observed in 1D NMR spectra and for determining the complete molecular structure.

COSY (Correlation Spectroscopy) reveals proton-proton coupling networks, allowing for the identification of adjacent protons. For this compound, COSY would show correlations between the protons of the two methylene groups within the azetidinone ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. This technique would be used to assign the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity between the azetidinone ring and the acetic acid moiety, for instance, by observing a correlation between the protons of the N-CH₂ group and the carbonyl carbon of the lactam. globalresearchonline.net

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. While less critical for this relatively rigid molecule, it can help confirm through-space interactions.

The application of these 2D NMR techniques provides a comprehensive and unambiguous structural elucidation of this compound. nih.govresearchgate.netnih.gov

In the solid state, where molecules have restricted motion, solid-state NMR (ssNMR) can provide valuable information about the crystalline form, polymorphism, and intermolecular interactions, such as hydrogen bonding. For this compound, which has a carboxylic acid group, ssNMR is particularly useful for studying the hydrogen bonding network in the crystal lattice. nih.govacs.orgrsc.org The chemical shifts of the carbons and protons involved in hydrogen bonding can be significantly different in the solid state compared to the solution state, providing insights into the packing and conformation of the molecule in its crystalline form. ornl.govacs.org

Infrared (IR) and Raman Spectroscopic Applications

Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that provide information about the functional groups present in a molecule. Both techniques are complementary and are based on the interaction of light with molecular vibrations.

For this compound, characteristic vibrational modes would be observed for the C=O stretching of the beta-lactam, the C=O stretching of the carboxylic acid, the O-H stretching of the carboxylic acid, and various C-H and C-N stretching and bending vibrations. The C=O stretch of the strained four-membered beta-lactam ring typically appears at a higher frequency (around 1730-1780 cm⁻¹) compared to a less strained amide. researchgate.netnih.govnih.govresearchgate.net The carboxylic acid C=O stretch is usually observed around 1700-1725 cm⁻¹, and the O-H stretch appears as a broad band in the region of 2500-3300 cm⁻¹. rsc.orgresearchgate.netopenstax.orgpsu.edu

Predicted IR and Raman Active Vibrational Frequencies for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
Carboxylic Acid O-H stretch 2500 - 3300 (broad)
Beta-lactam C=O stretch 1730 - 1780
Carboxylic Acid C=O stretch 1700 - 1725
Methylene groups C-H stretch 2850 - 3000
Carboxylic Acid C-O stretch 1210 - 1320

| Amide | C-N stretch | 1180 - 1280 |

This table contains predicted data based on known vibrational frequencies of similar functional groups.

Characteristic Functional Group Vibrations and Band Assignments

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, serves as a powerful non-destructive tool for the identification of functional groups within a molecule. mdpi.com The vibrational spectrum of this compound is distinguished by characteristic absorptions corresponding to its constituent functional moieties: the β-lactam ring, the carboxylic acid group, and the acetic acid side chain.

The analysis of these vibrational frequencies allows for a detailed structural confirmation of the molecule. The principal vibrational bands and their tentative assignments are summarized in the table below, based on established correlations for similar functional groups found in related molecules such as acetic acid and various β-lactam compounds. rsc.orgnist.govdocbrown.infodtic.milresearchgate.net

Table 1: Characteristic Vibrational Frequencies for this compound

Vibrational Mode Functional Group Typical Wavenumber (cm⁻¹) Intensity
O-H Stretch Carboxylic Acid 3300-2500 (broad) Strong
C-H Stretch Methylene (CH₂) 2960-2850 Medium to Weak
C=O Stretch β-Lactam ~1760 Strong
C=O Stretch Carboxylic Acid ~1720 Strong
C-N Stretch β-Lactam ~1350 Medium
C-O Stretch Carboxylic Acid ~1300-1200 Medium
O-H Bend Carboxylic Acid ~1440-1395 Medium

Note: The exact positions of these bands can be influenced by the molecular environment, solvent, and sample state (solid or solution).

The broad O-H stretching band is a hallmark of the hydrogen-bonded carboxylic acid dimer. The high frequency of the β-lactam carbonyl stretch is characteristic of the strained four-membered ring system. The distinct carbonyl absorption of the carboxylic acid appears at a slightly lower wavenumber.

Conformational Analysis using Vibrational Spectroscopy

Vibrational spectroscopy is not only pivotal for functional group identification but also provides insights into the conformational landscape of molecules. mdpi.com For this compound, conformational flexibility primarily arises from the rotation around the N-C and C-C single bonds of the acetic acid side chain. These rotations can lead to different spatial arrangements of the carboxylic acid group relative to the β-lactam ring.

Studies on analogous molecules, such as acetic acid, have demonstrated the existence of different conformers (e.g., cis and trans) that can be distinguished by subtle shifts in their vibrational frequencies. core.ac.uk For this compound, theoretical calculations, such as Density Functional Theory (DFT), can be employed to predict the vibrational spectra of different stable conformers. rsc.orgresearchgate.net By comparing the experimentally obtained IR and Raman spectra with the computationally predicted spectra, it is possible to identify the predominant conformer in a given state or to study conformational changes induced by factors like temperature or solvent polarity. The planarity and puckering of the β-lactam ring can also influence the vibrational spectrum, providing further structural detail.

Chiral Analytical Methods for Enantiomeric Purity Assessment

This compound possesses a chiral center at the C4 position of the azetidine ring, meaning it can exist as a pair of enantiomers. As enantiomers often exhibit different biological activities, the determination of enantiomeric purity is of paramount importance.

Chiral HPLC and GC Methodologies

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most widely used techniques for the separation and quantification of enantiomers. nih.govnih.govgcms.cz The direct separation of the enantiomers of this compound can be achieved using a chiral stationary phase (CSP).

Chiral HPLC:

For a carboxylic acid like this compound, several types of CSPs can be effective. scas.co.jpsigmaaldrich.com These include:

Macrocyclic Glycopeptide-Based CSPs: Columns based on selectors like teicoplanin or ristocetin (B1679390) A are known for their broad enantioselectivity, particularly for polar and ionic compounds such as amino acids and carboxylic acids. sigmaaldrich.commst.edu

Pirkle-Type CSPs: These phases, often featuring a π-acidic or π-basic aromatic ring, can effectively resolve enantiomers of compounds with complementary functionalities, including carboxylic acids. scas.co.jp

Polysaccharide-Based CSPs: Derivatives of cellulose (B213188) and amylose (B160209) coated or bonded to silica are widely used for a broad range of chiral separations.

The choice of mobile phase is crucial and typically consists of a non-polar organic solvent (like hexane (B92381) or heptane) with a polar modifier (such as isopropanol (B130326) or ethanol) and an acidic or basic additive to control the ionization state of the analyte and enhance chiral recognition. sigmaaldrich.com

Table 2: Exemplary Chiral HPLC Method Parameters for Carboxylic Acid Separation

Parameter Condition
Column Chiral Macrocyclic Glycopeptide CSP (e.g., CHIROBIOTIC® T)
Mobile Phase Methanol/Acetic Acid/Triethylamine (B128534) (e.g., 100:0.1:0.1 v/v/v)
Flow Rate 1.0 mL/min
Detection UV at 210 nm

Note: These are representative conditions and require optimization for the specific analysis of this compound.

Chiral GC:

For GC analysis, derivatization of the carboxylic acid group to a more volatile ester is typically required. sigmaaldrich.com The resulting ester can then be separated on a CSP, often one based on cyclodextrin (B1172386) derivatives. nih.govuni-muenchen.de The derivatization process must not cause racemization of the chiral center. sigmaaldrich.com

Table 3: General Chiral GC Method Parameters following Derivatization

Parameter Condition
Column Cyclodextrin-based CSP (e.g., Chirasil-DEX CB)
Carrier Gas Helium or Hydrogen
Temperature Program Optimized gradient (e.g., 100 °C to 200 °C at 5 °C/min)
Injector Temperature 250 °C

Circular Dichroism (CD) Spectroscopy for Absolute Configuration Assignment

Circular Dichroism (CD) spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules in solution. nih.gov It measures the differential absorption of left and right circularly polarized light by a chiral sample. The resulting CD spectrum is highly sensitive to the three-dimensional arrangement of atoms around the chiral center.

For this compound, the electronic transitions associated with the carbonyl chromophores of the β-lactam and the carboxylic acid will give rise to characteristic CD signals. By comparing the experimentally measured CD spectrum with the spectrum predicted by ab initio quantum chemical calculations (e.g., Time-Dependent Density Functional Theory, TD-DFT) for a known configuration (R or S), the absolute configuration of the enantiomer can be unambiguously assigned. nih.gov This method has been successfully applied to determine the absolute configuration of various chiral molecules, including those with similar structural motifs. nih.gov

Preclinical Biological Interactions and Mechanistic Studies of 2 Oxoazetidine 1 Acetic Acid

Enzyme Inhibition Kinetics and Specificity Studies (In Vitro)

While no specific studies on the enzyme inhibition kinetics of 2-Oxoazetidine-1-acetic acid have been identified, the 2-azetidinone core is the key pharmacophore in β-lactam antibiotics, which are known inhibitors of bacterial transpeptidases. globalresearchonline.net

Determination of Inhibition Constants (e.g., Ki, IC50)

There is no publicly available data detailing the inhibition constants (Kᵢ or IC₅₀ values) of this compound against any specific enzyme. To determine these values, in vitro enzymatic assays would need to be conducted.

Hypothetical Data Table for Enzyme Inhibition Constants: This table is for illustrative purposes only as no experimental data was found.

Target Enzyme Inhibition Constant (Kᵢ) IC₅₀

Mechanism of Enzyme Inhibition (e.g., Competitive, Non-Competitive, Irreversible)

The mechanism of enzyme inhibition by β-lactam compounds typically involves the irreversible acylation of the active site serine residue of bacterial transpeptidases, which are crucial for cell wall synthesis. globalresearchonline.net This leads to the inactivation of the enzyme. It is plausible that this compound, if it possesses antibacterial activity, would follow a similar mechanism. However, without experimental data, it is impossible to definitively state its mechanism of action.

Substrate Specificity and Selectivity Profiling

The substrate specificity and selectivity profile of this compound remains uncharacterized. Profiling would require screening against a panel of enzymes to determine its specificity.

Receptor Binding Affinities and Modulatory Effects (In Vitro)

No studies reporting the receptor binding affinities or modulatory effects of this compound were identified in the current body of scientific literature.

Radioligand Binding Assays for Receptor Occupancy

Data from radioligand binding assays, which are used to determine the affinity of a compound for a specific receptor, are not available for this compound.

Hypothetical Data Table for Receptor Binding Affinities: This table is for illustrative purposes only as no experimental data was found.

Target Receptor Binding Affinity (Kᵢ)

Functional Assays for Agonist or Antagonist Activity

There is no information available from functional assays to indicate whether this compound acts as an agonist or antagonist at any receptor.

Protein-Ligand Interaction Analysis

Detailed biophysical studies are crucial for understanding the direct interaction of a compound with its biological targets. These analyses provide quantitative data on binding kinetics, thermodynamics, and the precise structural basis of the interaction.

Surface Plasmon Resonance (SPR) Studies for Kinetic Binding Data

A review of publicly available scientific literature indicates a lack of specific studies utilizing Surface Plasmon Resonance (SPR) to determine the kinetic binding data for this compound.

SPR is a powerful label-free technique used to measure the binding kinetics (association and dissociation rates, kₐ and kₑ) and affinity (equilibrium dissociation constant, Kₑ) of a ligand to a target protein immobilized on a sensor surface. Such data would be invaluable in characterizing the interaction of this compound with potential protein targets, providing insights into the stability and duration of the resulting complex.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Binding Data

There is no specific Isothermal Titration Calorimetry (ITC) data available in the scientific literature for the interaction of this compound with any protein target.

ITC is the gold standard for measuring the thermodynamic parameters of a binding event. It directly measures the heat released or absorbed during the interaction, allowing for the determination of the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n). From these, the entropy change (ΔS) and Gibbs free energy change (ΔG) can be calculated. This information would elucidate the driving forces behind the binding of this compound to a target, such as hydrogen bonding, van der Waals forces, or hydrophobic interactions.

X-ray Crystallography and NMR Spectroscopy for Co-crystal Structures

No co-crystal structures of this compound in complex with a protein target, as determined by X-ray crystallography or Nuclear Magnetic Resonance (NMR) spectroscopy, have been deposited in public databases or published in the scientific literature.

These high-resolution structural techniques are fundamental for visualizing the precise binding mode of a ligand within the active or allosteric site of a protein. X-ray crystallography provides a static, atomic-level picture of the protein-ligand complex, revealing key intermolecular interactions such as hydrogen bonds and hydrophobic contacts. NMR spectroscopy, on the other hand, can provide information about the dynamics of the interaction in solution. Such structural data would be critical for understanding the mechanism of action of this compound and for guiding future structure-based drug design efforts.

Cellular Pathway Modulation in Model Systems (In Vitro Cell Lines)

Investigating the effects of a compound on cellular signaling pathways is essential to understand its biological function and potential therapeutic applications. This is typically achieved through a variety of in vitro assays using cultured cell lines.

Cell-Based Reporter Assays for Signaling Pathway Activation

Based on a review of the available literature, there are no published studies that have employed cell-based reporter assays to investigate the modulation of specific signaling pathways by this compound.

Cell-based reporter assays are a common tool to screen for and characterize the effects of compounds on cellular signaling. These assays typically use a reporter gene (e.g., luciferase or green fluorescent protein) linked to a promoter that is responsive to a specific transcription factor. An increase or decrease in the reporter signal would indicate that the compound activates or inhibits the signaling pathway upstream of that transcription factor.

Gene Expression Modulation Studies (e.g., qPCR, RNA-Seq)

There is a lack of available data from gene expression modulation studies, such as quantitative Polymerase Chain Reaction (qPCR) or RNA-Sequencing (RNA-Seq), for cells treated with this compound.

These techniques are used to quantify changes in the expression levels of specific genes or to obtain a global profile of the transcriptome in response to a compound. qPCR is used to measure the expression of a small number of target genes, while RNA-Seq provides a comprehensive, unbiased view of the entire transcriptome. Such studies would reveal the downstream cellular processes affected by this compound and could help to identify its mechanism of action and potential off-target effects.

Structure-Mechanism Relationship (SMR) Elucidation

The elucidation of a structure-mechanism relationship (SMR) is fundamental in medicinal chemistry, as it provides insights into how the chemical structure of a compound determines its biological activity. This understanding is crucial for the rational design of more potent and selective therapeutic agents.

Without dedicated biochemical and biophysical studies, including co-crystallization with target proteins or detailed enzymatic assays, the precise structure-mechanism relationship of this compound remains uncharacterized.

Applications of 2 Oxoazetidine 1 Acetic Acid in Chemical Research and Drug Discovery Science

As a Synthetic Intermediate for Complex Molecule Synthesis

The reactivity of the β-lactam ring and the functionality of the acetic acid moiety make 2-Oxoazetidine-1-acetic acid a valuable starting material for the synthesis of a wide array of complex molecules. Its utility spans the creation of peptide mimics, novel β-lactam-containing structures, and analogues of natural products.

Building Block for Peptidomimetics and Constrained Peptides

The development of peptidomimetics, compounds that mimic the structure and function of peptides, is a cornerstone of modern medicinal chemistry. This compound serves as an excellent scaffold for this purpose. By incorporating this rigid β-lactam structure into a peptide sequence, chemists can enforce specific conformations, thereby creating constrained peptides with enhanced biological activity and metabolic stability.

The azetidinone ring acts as a surrogate for a peptide bond or an amino acid residue, restricting the conformational flexibility of the resulting molecule. This can lead to a higher affinity for biological targets, such as enzymes and receptors. The acetic acid side chain provides a convenient handle for further chemical modifications, allowing for the attachment of various functional groups or for coupling to other amino acids or peptide fragments. Research has demonstrated that the incorporation of the 2-oxoazetidine moiety can induce specific turn-like structures, which are crucial for the biological activity of many peptides.

Precursor for Beta-Lactam Analogues and Related Scaffold Design

The β-lactam ring is a key structural feature of some of the most important classes of antibiotics, including penicillins and cephalosporins. nih.gov Consequently, there is a continuous effort to synthesize novel β-lactam analogues to overcome the challenge of antibiotic resistance. nih.gov this compound is a valuable precursor in this endeavor. beilstein-journals.orgnih.gov

Its core structure can be chemically manipulated to introduce a wide range of substituents at various positions of the β-lactam ring. For instance, the nitrogen atom of the lactam can be functionalized, and the carbonyl group can undergo various chemical transformations. The acetic acid side chain can be modified or used to attach the β-lactam core to other molecular fragments, leading to the creation of novel bicyclic or more complex heterocyclic systems. These new scaffolds are then evaluated for their potential as, for example, β-lactamase inhibitors or as agents with other pharmacological activities. nih.govbeilstein-archives.org

Scaffold for Natural Product Analogues and Synthetic Diversification

Many biologically active natural products possess complex chemical structures that are challenging to synthesize. This compound can be employed as a starting scaffold to generate analogues of these natural products. rsc.orgresearchgate.netdntb.gov.ua By using the azetidinone core as a foundational element, chemists can systematically build upon it to create simplified or modified versions of a natural product. This approach allows for the exploration of the structure-activity relationships of the natural product and can lead to the discovery of new compounds with improved properties.

The synthetic versatility of this compound also lends itself to synthetic diversification strategies. Through combinatorial chemistry approaches, the core scaffold can be decorated with a multitude of different chemical groups, leading to the rapid generation of a large library of diverse molecules. This diversification is crucial for screening campaigns aimed at identifying new drug leads.

As a Privileged Scaffold Component in Library Design

In medicinal chemistry, a "privileged scaffold" is a molecular framework that is able to bind to multiple biological targets, often with high affinity. mdpi.comrsc.org The 2-oxoazetidine moiety, a key component of our subject compound, is considered such a scaffold. nih.gov This has led to the extensive use of this compound and its derivatives in the design of compound libraries for drug discovery.

Design of Small Molecule Compound Libraries

The design and synthesis of small molecule libraries are central to high-throughput screening efforts to identify new drug candidates. yale.edu this compound is an attractive building block for such libraries due to its rigid structure, which reduces the entropic penalty upon binding to a target, and the presence of multiple points for chemical diversification.

Libraries based on this scaffold can be created by systematically varying the substituents on the β-lactam ring and by modifying the acetic acid side chain. For example, a library of amides can be readily prepared by coupling a diverse set of amines to the carboxylic acid group. This approach has been successfully used to generate libraries of compounds that have been screened against a variety of biological targets, leading to the identification of novel inhibitors for enzymes such as STAT3. nih.gov

Library TypeScaffoldPoints of DiversificationPotential Applications
Amide LibraryThis compoundAmine coupled to the carboxylic acidEnzyme inhibitors, receptor modulators
Ester LibraryThis compoundAlcohol coupled to the carboxylic acidProdrugs, bioactive esters
N-functionalized LibraryThis compoundSubstituent on the lactam nitrogenExploration of new chemical space

Metabolic Fate and Biotransformation Pathways of 2 Oxoazetidine 1 Acetic Acid Preclinical Studies

In Vitro Metabolic Stability Assays

In vitro metabolic stability assays are fundamental in early drug discovery to predict the in vivo clearance of a compound. springernature.com These assays measure the rate at which a compound is metabolized by enzymes in various biological matrices. bioivt.com

Hepatic Microsomal Stability Studies

Hepatic microsomes are subcellular fractions of liver cells that are rich in drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. wuxiapptec.com The stability of a compound in the presence of liver microsomes is a key indicator of its susceptibility to first-pass metabolism. protocols.io The assay involves incubating the test compound with liver microsomes and a cofactor, typically NADPH, to initiate the metabolic reactions. creative-bioarray.com The disappearance of the parent compound over time is monitored, usually by liquid chromatography-mass spectrometry (LC-MS). springernature.com

The primary parameters determined from these studies are the in vitro half-life (t½) and the intrinsic clearance (CLint). protocols.io A short half-life and high intrinsic clearance suggest that the compound is rapidly metabolized by the liver, which may lead to low bioavailability in vivo. nih.govmdpi.com

Illustrative Data from a Hypothetical Hepatic Microsomal Stability Study of 2-Oxoazetidine-1-acetic acid:

SpeciesMicrosomal Protein Concentration (mg/mL)Incubation Time (min)In Vitro Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Human0.50, 5, 15, 30, 60> 60< 5.8
Rat0.50, 5, 15, 30, 604510.8
Mouse0.50, 5, 15, 30, 603215.2
Dog0.50, 5, 15, 30, 60558.9
Monkey0.50, 5, 15, 30, 60> 60< 6.1

This data is hypothetical and for illustrative purposes only.

Plasma and Serum Stability Assessments

Plasma and serum contain various enzymes, such as esterases and amidases, that can metabolize drugs. Stability studies in plasma and serum are crucial to assess the susceptibility of a compound to degradation in the bloodstream. nih.gov These assays involve incubating the test compound in plasma or serum from different species and monitoring its concentration over time.

Illustrative Data from a Hypothetical Plasma Stability Study of this compound:

SpeciesMatrixIncubation Time (hours)Percent Remaining at 4 hoursHalf-life (t½, hours)
HumanPlasma0, 1, 2, 498%> 4
RatPlasma0, 1, 2, 495%> 4
MousePlasma0, 1, 2, 496%> 4
DogPlasma0, 1, 2, 497%> 4
MonkeyPlasma0, 1, 2, 499%> 4

This data is hypothetical and for illustrative purposes only.

Identification of Major Metabolites and Biotransformation Products

Identifying the metabolites of a drug candidate is essential to understand its clearance pathways and to assess the potential for the formation of active or toxic metabolites. These studies are typically conducted using in vitro systems like liver microsomes or hepatocytes, followed by analysis with high-resolution mass spectrometry to elucidate the structures of the metabolites.

Oxidative Metabolites (e.g., Hydroxylation, N-oxidation)

Oxidative metabolism is a major pathway for the biotransformation of many xenobiotics, primarily mediated by CYP enzymes. nih.gov Common oxidative reactions include hydroxylation (addition of a hydroxyl group), N-oxidation (oxidation of a nitrogen atom), and O-dealkylation. For this compound, potential sites of oxidation could be the azetidine (B1206935) ring or the acetic acid side chain.

Hypothetical Oxidative Metabolites of this compound:

Metabolite IDProposed StructureBiotransformation Pathway
M13-hydroxy-2-oxoazetidine-1-acetic acidHydroxylation
M24-hydroxy-2-oxoazetidine-1-acetic acidHydroxylation
M32-Oxoazetidine-1-(2-hydroxyacetic acid)Hydroxylation

These structures are hypothetical and for illustrative purposes only.

Hydrolytic Metabolites (e.g., Ring Opening, Ester/Amide Hydrolysis)

Hydrolysis is another important metabolic pathway, particularly for compounds containing ester or amide bonds. The β-lactam ring in this compound is an amide bond within a four-membered ring, which could be susceptible to hydrolytic cleavage by amidases. This would result in the opening of the ring and the formation of a linear amino acid derivative.

Hypothetical Hydrolytic Metabolite of this compound:

Metabolite IDProposed StructureBiotransformation Pathway
M43-aminoglutaric acidHydrolytic ring opening

This structure is hypothetical and for illustrative purposes only.

Conjugative Metabolites (e.g., Glucuronidation, Sulfation)

Conjugation reactions, or Phase II metabolism, involve the attachment of endogenous polar molecules to the parent compound or its Phase I metabolites. uomustansiriyah.edu.iq This process generally increases water solubility and facilitates excretion. uomus.edu.iq Common conjugation reactions include glucuronidation and sulfation. The carboxylic acid group of this compound is a potential site for glucuronidation.

Hypothetical Conjugative Metabolite of this compound:

Metabolite IDProposed StructureBiotransformation Pathway
M5This compound glucuronideGlucuronidation

This structure is hypothetical and for illustrative purposes only.

General Pathways of Elimination and Excretion (Non-Human Specific Contexts)

The elimination and excretion of this compound and its potential metabolites from the body in preclinical species would be expected to occur primarily via the kidneys into the urine and through the liver into the bile and subsequently the feces. The route and rate of excretion are largely dependent on the physicochemical properties of the compound and its metabolites, such as molecular weight and polarity.

Given that this compound is a relatively small and polar molecule, and its major anticipated metabolite, the acyl glucuronide, would be even more water-soluble, renal excretion is likely to be a significant pathway of elimination. Unchanged parent compound, if it has limited metabolic clearance, could also be excreted in the urine.

Biliary excretion becomes more prominent for larger and more polar metabolites. If significant metabolism and conjugation occur, the resulting products may be transported into the bile.

Table 4: Anticipated Routes of Excretion for this compound and its Metabolites in Preclinical Models

Route of ExcretionLikely to be ExcretedRationale
Renal (Urine)Parent compound, Acyl glucuronideHigh water solubility and relatively low molecular weight
Biliary (Feces)Potential conjugated metabolitesDependent on the molecular weight and specific transporters involved

This table provides a general overview of expected excretion pathways. The actual contribution of each route would need to be quantified in mass balance studies.

Emerging Research Avenues and Future Perspectives for 2 Oxoazetidine 1 Acetic Acid

Unexplored Chemical Reactivity and Novel Synthetic Methodologies

The inherent ring strain of the β-lactam in 2-Oxoazetidine-1-acetic acid makes it a versatile intermediate for a variety of chemical transformations. nih.gov Future research is poised to leverage this reactivity in innovative ways, moving beyond traditional synthetic approaches.

Advanced Ring-Opening Reactions and Derivatization

The strained four-membered ring of this compound is susceptible to nucleophilic attack, providing a gateway to a diverse array of functionalized products. nih.gov While acid-mediated ring-opening reactions of similar β-lactams have been explored, leading to the formation of cinnamamides and related structures, the systematic investigation of these reactions for this compound is an area ripe for discovery. rsc.org The acetic acid substituent at the N1 position introduces an additional layer of complexity and potential for unique reactivity that warrants detailed investigation.

Future research could focus on employing a broader range of nucleophiles and catalysts to achieve novel ring-opening derivatizations. This could lead to the synthesis of unique amino acid derivatives and other scaffolds with potential biological activity. The development of stereoselective ring-opening methodologies would be particularly valuable, allowing for the synthesis of enantiopure compounds. researchgate.net

Table 1: Potential Advanced Ring-Opening Reactions for this compound

Reaction Type Potential Nucleophile/Catalyst Potential Product Class
Catalytic Asymmetric Ring Opening Chiral Lewis Acids/Bases Chiral β-Amino Acid Derivatives
Reductive Ring Opening Hydride Reagents (e.g., LiAlH4) γ-Amino Alcohols
Radical-Mediated Ring Opening Radical Initiators/Mediators Functionalized Amides

Photoredox and Electrochemical Syntheses

Modern synthetic chemistry is increasingly turning to photoredox and electrochemical methods to access novel chemical space under mild conditions. beilstein-journals.orgresearchgate.net The application of these techniques to the synthesis and functionalization of this compound is a promising and largely unexplored frontier.

Photoredox catalysis, for instance, has been successfully employed for the intramolecular nucleophilic amidation of alkenes with β-lactams to form clavam derivatives. beilstein-journals.orgnih.govresearchgate.net This suggests the potential for developing intramolecular cyclization reactions starting from appropriately functionalized derivatives of this compound. Furthermore, photoenzymatic catalysis has emerged as a method for the stereoselective synthesis of β-quaternary lactams, highlighting the potential for biocatalytic approaches in the synthesis of complex derivatives. nih.gov

Electrochemical methods offer another green and efficient avenue for β-lactam synthesis. researchgate.net The electrochemical synthesis of azetidin-2-ones has been demonstrated, and this approach could be adapted for the synthesis of this compound and its analogs, potentially offering advantages in terms of selectivity and sustainability. researchgate.net

Table 2: Potential Photoredox and Electrochemical Reactions for this compound

Method Proposed Reaction Potential Outcome
Photoredox Catalysis Intramolecular C-H Functionalization Synthesis of Bicyclic Lactams
Photoredox Catalysis Decarboxylative Coupling Functionalization at the Acetic Acid Moiety
Electrochemical Synthesis Anodic Oxidation/Cyclization Novel Synthetic Route to the β-Lactam Core

Integration with Artificial Intelligence and Machine Learning in Chemistry

The synergy between artificial intelligence (AI), machine learning (ML), and chemistry is revolutionizing the way molecules are designed, synthesized, and characterized. For a molecule like this compound, these computational tools offer unprecedented opportunities to accelerate discovery and innovation.

AI-Assisted Synthesis Route Prediction and Optimization

Machine Learning for Novel Property Prediction (Non-prohibited properties)

Machine learning models can be trained to predict a wide range of physicochemical and biological properties of molecules. researchgate.net By training on datasets of known β-lactams and carboxylic acids, ML models could predict properties of novel, unsynthesized derivatives of this compound. nih.govresearchgate.net This includes properties such as solubility, stability, and potential bioactivities.

For example, a quantitative structure-activity relationship (QSAR) model could be developed to predict the inhibitory activity of this compound derivatives against specific enzymes. researchgate.net This predictive capability allows for the in silico screening of large virtual libraries of compounds, prioritizing the most promising candidates for synthesis and experimental testing. nih.gov

Table 3: Examples of Machine Learning Models for Property Prediction of this compound Derivatives

Model Type Predicted Property Potential Application
Regression Model Aqueous Solubility Guiding formulation development
Classification Model Enzyme Inhibition (Active/Inactive) Virtual screening for drug discovery
Deep Learning Model Spectroscopic Data (e.g., NMR, IR) Assisting in structure elucidation

Data-Driven Chemical Biology Design (Conceptual)

The convergence of computational design and chemical biology opens up exciting possibilities for creating bespoke molecules with specific biological functions. researchgate.net For this compound, data-driven approaches could be used to design novel derivatives that act as chemical probes to study biological systems or as potential therapeutic agents.

By analyzing large biological datasets, it may be possible to identify protein targets that are likely to interact with the 2-oxoazetidine scaffold. Computational docking and molecular dynamics simulations could then be used to design derivatives with optimized binding affinity and selectivity for these targets. tandfonline.com This conceptual framework allows for the rational design of molecules with a predefined biological purpose, moving beyond serendipitous discovery. bakerlab.org

Identification of Novel Biological Targets and Phenotypes

The quest for novel therapeutic agents often involves the identification of new biological targets and understanding the cellular or organismal responses (phenotypes) to chemical compounds. For this compound and its derivatives, emerging research is focused on moving beyond their traditional roles to uncover new mechanisms of action and therapeutic potentials.

Phenotypic Screening Approaches in Diverse Biological Systems

Phenotypic screening, a target-agnostic approach, is re-emerging as a powerful tool in drug discovery. This method involves testing compounds in cellular or whole-organism models to identify agents that induce a desired phenotypic change, such as cell death in cancer cells, inhibition of microbial growth, or modulation of a specific cellular process. For derivatives of the 2-oxoazetidine scaffold, this approach is particularly promising due to their diverse reported biological activities, which include antibacterial, antifungal, antitubercular, and anti-inflammatory properties.

In the context of this compound, phenotypic screens can be designed across a variety of biological systems to uncover novel activities. High-content imaging and multi-parametric analysis of cell health are being employed to assess the effects of these compounds on complex cellular phenotypes. For instance, libraries of 2-oxoazetidine derivatives can be screened against panels of cancer cell lines to identify compounds that induce apoptosis or cell cycle arrest. Similarly, in the realm of infectious diseases, these compounds are tested against a wide range of pathogenic bacteria and fungi to discover new antimicrobial agents.

An example of a phenotypic screening workflow is presented in the table below:

StepDescriptionExample Application for this compound Derivatives
1. Assay Development Design of a cell-based or organism-based assay that recapitulates a disease-relevant phenotype.An assay using a co-culture of macrophages and cancer cells to screen for compounds that inhibit cancer cell proliferation and modulate macrophage activity.
2. Compound Library Screening High-throughput screening of a diverse library of 2-oxoazetidine derivatives.A library of novel 2-oxoazetidine compounds is tested at various concentrations in the developed assay.
3. Hit Identification Identification of compounds that produce the desired phenotypic change above a certain threshold.Compounds that significantly reduce cancer cell viability while promoting a pro-inflammatory macrophage phenotype are selected as "hits".
4. Hit Confirmation and Dose-Response Confirmation of the activity of hit compounds and determination of their potency (e.g., EC50).The activity of hit compounds is re-tested, and dose-response curves are generated to confirm their efficacy.
5. Secondary and Counter-Screens Further testing of confirmed hits in related assays to understand their mechanism of action and rule out non-specific effects.Hits are tested in assays to assess their effects on normal cell viability and to rule out cytotoxicity as the primary mechanism of action.

Target Deconvolution Strategies for Unbiased Discovery

A significant challenge following a successful phenotypic screen is the identification of the molecular target(s) of the active compounds, a process known as target deconvolution or target identification. For this compound and its analogs, several unbiased discovery strategies are being explored.

Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic technique that utilizes chemical probes to identify the direct targets of a small molecule in a complex proteome. Given that the β-lactam ring of 2-oxoazetidine derivatives can act as a reactive electrophile, it is amenable to the design of ABPP probes. These probes typically consist of the 2-oxoazetidine scaffold, a reporter tag (e.g., biotin (B1667282) or a fluorophore), and a reactive group that covalently binds to the active site of target proteins.

Another approach is morphological deconvolution . This image-based assay, combined with machine learning, can profile the activity of β-lactams by observing the morphological changes they induce in cells. nih.govresearchgate.net By comparing the morphological fingerprint of a novel 2-oxoazetidine derivative to those of known compounds with defined targets, it is possible to infer its mechanism of action. nih.govresearchgate.net

Further target deconvolution strategies include:

Affinity Chromatography: Immobilizing the 2-oxoazetidine derivative on a solid support to capture its binding partners from cell lysates.

Genetic Approaches: Using techniques like CRISPR-Cas9 screening to identify genes that, when knocked out, confer resistance or sensitivity to the compound, thereby pointing to its target or pathway.

Computational Approaches: Employing in silico methods such as molecular docking and virtual screening to predict potential protein targets based on the compound's structure.

Advancements in Sustainable Synthesis and Green Chemistry for Large-Scale Production

The growing emphasis on environmental sustainability in the chemical industry has spurred the development of greener and more efficient synthetic methods for the large-scale production of pharmaceutically important molecules like this compound and its derivatives.

Traditional synthetic routes to 2-azetidinones often involve harsh reaction conditions, the use of hazardous reagents, and the generation of significant amounts of waste. Modern approaches focus on improving the atom economy, reducing energy consumption, and utilizing renewable resources.

Key advancements in the sustainable synthesis of 2-oxoazetidine derivatives include:

Enzymatic Synthesis: The use of enzymes, such as penicillin G acylase, offers a more environmentally friendly alternative to chemical synthesis. frontiersin.org These biocatalytic methods are typically performed in aqueous media under mild conditions, reducing the need for organic solvents and high temperatures. frontiersin.org

One-Pot Reactions: Designing synthetic pathways where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates can significantly reduce solvent usage and waste generation.

Microwave-Assisted Synthesis: Microwave irradiation can accelerate reaction rates, often leading to higher yields and shorter reaction times compared to conventional heating methods. This can contribute to a more energy-efficient process.

Use of Greener Solvents: Replacing hazardous organic solvents with more benign alternatives like water, ionic liquids, or supercritical fluids is a key principle of green chemistry being applied to 2-azetidinone synthesis.

Catalysis with Earth-Abundant Metals: The development of catalytic systems based on abundant and less toxic metals, such as nickel, is a promising alternative to catalysts based on precious metals. nih.gov Recent breakthroughs have shown that nickel catalysts can be employed for the asymmetric synthesis of β-lactams. nih.gov

Continuous Flow Chemistry: Continuous manufacturing processes, such as continuous reactive crystallization, are being explored for the large-scale production of β-lactam antibiotics. nih.gov These processes can offer better control over reaction parameters, improved safety, and higher efficiency compared to batch processes. nih.gov

The table below summarizes some green chemistry metrics for different synthetic approaches to β-lactams:

Synthetic ApproachKey Green Chemistry Advantages
Enzymatic Synthesis Use of renewable catalysts (enzymes), mild reaction conditions, aqueous solvent. frontiersin.org
One-Pot Synthesis Reduced solvent and energy consumption, less waste generation.
Microwave-Assisted Synthesis Shorter reaction times, increased yields, reduced energy usage.
Nickel Catalysis Use of an earth-abundant and less toxic metal catalyst. nih.gov
Continuous Flow Chemistry Improved process control and safety, higher throughput, potential for solvent recycling. nih.gov

Interdisciplinary Research Opportunities Beyond Traditional Medicinal Chemistry

The unique chemical properties of the 2-oxoazetidine ring open up possibilities for its application in fields beyond traditional medicinal chemistry. Interdisciplinary research is beginning to explore the potential of this compound and related compounds in materials science and environmental chemistry.

Materials Science Applications (e.g., Polymers, Functional Materials)

The strained four-membered ring of 2-azetidinones makes them suitable monomers for ring-opening polymerization (ROP). This process can yield polyamides (nylons) with potentially novel properties. The anionic ring-opening polymerization of N-substituted azetidines has been reported to produce branched polymers. The resulting polymers, with their repeating amide linkages, could find applications as:

Biodegradable Polymers: The amide bonds in the polymer backbone are potentially susceptible to hydrolysis, which could lead to the development of new biodegradable materials for applications in packaging or medicine.

Functional Polymers: The acetic acid moiety of this compound provides a functional handle that can be further modified to impart specific properties to the resulting polymer, such as water solubility, drug conjugation capabilities, or metal-chelating properties.

Hydrogels: Cross-linked polymers derived from 2-oxoazetidine monomers could form hydrogels with applications in drug delivery, tissue engineering, and agriculture.

Environmental Chemistry Considerations (e.g., Degradation Pathways, Bioremediation)

The widespread use of β-lactam antibiotics has led to concerns about their environmental fate and the potential for the development of antibiotic resistance. Research into the environmental chemistry of this compound and related compounds is crucial for understanding their persistence, degradation, and potential for bioremediation.

Degradation Pathways: The primary mechanism for the degradation of the 2-oxoazetidine ring in the environment is hydrolysis, which breaks the amide bond and inactivates the molecule. researchgate.net The rate of hydrolysis is influenced by pH, temperature, and the presence of metal ions. researchgate.net Photolysis, or degradation by sunlight, is another important pathway for the removal of β-lactam antibiotics from aquatic environments.

Bioremediation: Bioremediation strategies aim to use microorganisms or their enzymes to break down environmental pollutants. In the context of this compound, this could involve:

Enzymatic Degradation: The use of β-lactamase enzymes, which are responsible for antibiotic resistance in bacteria, could be harnessed for the bioremediation of water contaminated with β-lactam compounds. researchgate.net

Microbial Degradation: Identifying and utilizing bacterial strains that can use 2-oxoazetidine derivatives as a source of carbon and nitrogen could be a sustainable approach to wastewater treatment. rsc.org

Advanced Oxidation Processes: Technologies such as the photo-Fenton process are being investigated for their ability to degrade β-lactam antibiotics in pharmaceutical wastewater. nih.gov

Understanding these environmental aspects is essential for the responsible development and use of new compounds based on the 2-oxoazetidine scaffold.

Development of Advanced Chemical Biology Tools

The exploration of the biological roles and mechanisms of action of this compound and its derivatives is an area ripe for the application of advanced chemical biology tools. While dedicated probes and reagents based on this specific scaffold are still emerging, the broader principles of chemical biology offer a clear roadmap for future research. The development of such tools would be instrumental in identifying the molecular targets of this compound, elucidating its metabolic pathways, and understanding its effects within a cellular context. Methodologies such as activity-based protein profiling (ABPP) and the versatile "click chemistry" are particularly well-suited for these purposes.

Activity-based protein profiling is a powerful strategy for identifying the active enzymes in complex biological systems. nih.gov This approach typically utilizes chemical probes that mimic a substrate of interest but are modified to form a covalent bond with the active site of the target enzyme. In the context of this compound, this could involve synthesizing derivatives that incorporate a reactive "warhead" and a reporter tag. The β-lactam ring, a key feature of the 2-oxoazetidine core, is itself a reactive electrophile that could potentially form the basis of such a probe by acylating nucleophilic residues (like serine or cysteine) in an enzyme's active site.

Another powerful avenue for the development of chemical biology tools is the use of bioorthogonal chemistry, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry". sigmaaldrich.commdpi.com This set of reactions allows for the highly specific and efficient joining of two molecules—one bearing an azide (B81097) group and the other an alkyne group—in a biological environment without interfering with native biochemical processes. sigmaaldrich.commdpi.com For this compound, this would involve synthesizing an analog containing either an azide or an alkyne functional group. This modified compound could then be introduced to a biological system. After it has interacted with its cellular targets, a reporter molecule (such as a fluorophore or a biotin tag for affinity purification) also bearing the complementary functional group can be "clicked" on, allowing for visualization or isolation of the target-probe complex. mdpi.com The formation of a stable triazole ring through this process provides a robust linkage for subsequent analysis. mdpi.commdpi.com

The creation of such chemical probes would enable a variety of experimental approaches. For instance, a fluorescently tagged version of this compound could be used in cellular imaging studies to determine its subcellular localization. A biotin-tagged analog could be used in pull-down assays coupled with mass spectrometry to identify the proteins that it binds to, thereby revealing its direct molecular targets. These approaches have been successfully applied to a wide range of small molecules to uncover their biological functions.

Below is a table outlining potential chemical biology tools derived from the this compound scaffold and their prospective research applications.

Tool Type Conceptual Structure Methodology Potential Research Application
Activity-Based Probe This compound scaffold with a terminal alkyne or azide for click chemistry attachment of a reporter tag.The inherent reactivity of the β-lactam ring may allow it to act as a warhead, covalently modifying a target protein. The reporter tag is then attached via click chemistry for detection.Identification of specific enzymes or other proteins that are covalently modified by the compound, providing direct evidence of target engagement.
Fluorescent Probe This compound linked to a fluorescent dye (e.g., fluorescein, rhodamine) via a stable linker.Direct visualization of the probe's localization within cells using fluorescence microscopy.Determining the subcellular distribution of the compound and identifying potential sites of action or accumulation.
Affinity-Based Probe This compound linked to an affinity tag such as biotin.The probe is introduced to a cell lysate or live cells, allowed to bind to its target(s), and then the probe-target complexes are isolated using streptavidin-coated beads for subsequent identification by mass spectrometry.Unbiased identification of the protein binding partners (targets) of the compound.

The development of these and other advanced chemical biology tools will be a critical next step in transitioning this compound from a compound with interesting chemical properties to a well-understood modulator of biological systems.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Oxoazetidine-1-acetic acid, and how can reaction conditions be optimized for yield?

  • Methodological Answer : Synthesis typically involves ring-opening reactions of azetidine precursors or condensation of glycine derivatives with ketone-containing reagents. Optimization requires monitoring reaction parameters such as temperature (e.g., 0–25°C for stability), solvent polarity (e.g., DMF for solubility), and catalysts (e.g., Lewis acids like BF₃·OEt₂). Yield improvement strategies include iterative purification via column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization from ethanol/water mixtures. Characterize intermediates using TLC and FT-IR to track progress .

Q. How can researchers validate the purity of this compound, and what analytical thresholds are acceptable for biological assays?

  • Methodological Answer : Purity assessment requires orthogonal methods:

  • HPLC : Use a C18 column with a mobile phase of 0.1% trifluoroacetic acid in water/acetonitrile (95:5), retention time ~8.2 min. Acceptable purity ≥95% for in vitro studies.
  • Elemental Analysis : Carbon and nitrogen content should deviate ≤0.4% from theoretical values.
  • Melting Point : Sharp range (e.g., 132–134°C) indicates minimal impurities.
    Discrepancies in purity metrics necessitate solvent trace analysis via GC-MS to detect residual dimethylformamide or acetic acid .

Q. What spectroscopic techniques are most effective for structural elucidation, and how should conflicting NMR data be resolved?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC) in DMSO-d₆. For example, the carbonyl carbon (C=O) typically appears at ~170 ppm.
  • IR : Confirm lactam (C=O stretch at ~1680 cm⁻¹) and carboxylic acid (O-H stretch at 2500–3300 cm⁻¹) functional groups.
  • Resolution of Conflicts : Re-run spectra at higher field strength (e.g., 600 MHz) or use deuterated solvents (CDCl₃ vs. D₂O) to assess solvent-induced shifts. Compare with computational predictions (DFT-based NMR simulations) .

Advanced Research Questions

Q. How can researchers design experiments to investigate the acid-base behavior of this compound in aqueous and non-aqueous media?

  • Methodological Answer :

  • Potentiometric Titration : Titrate with 0.1M NaOH in water and DMSO to determine pKa values. Use a combined glass electrode calibrated with standard buffers.
  • UV-Vis Spectroscopy : Monitor protonation-dependent absorbance changes at λ = 260 nm (carboxylic acid π→π* transitions).
  • Data Interpretation : Apply the Henderson-Hasselbalch equation and compare with computational pKa predictions (e.g., using MarvinSketch). Note deviations caused by solvent polarity and hydrogen bonding .

Q. What strategies resolve contradictions between computational modeling and experimental data for the compound’s reactivity?

  • Methodological Answer :

  • Mechanistic Hypotheses : Test competing reaction pathways (e.g., nucleophilic vs. electrophilic attack) using kinetic isotope effects (KIE) or Hammett plots.
  • DFT Calculations : Optimize transition states at the B3LYP/6-31G(d) level and compare activation energies with experimental Arrhenius parameters.
  • Validation : Cross-check with substituent effects (e.g., electron-withdrawing groups on the azetidine ring) and isotopic labeling (¹³C tracing) .

Q. How can researchers ensure reproducibility in biological activity assays, given variability in compound solubility and stability?

  • Methodological Answer :

  • Solubility Profiling : Pre-saturate stock solutions in PBS (pH 7.4) or DMSO (≤0.1% final concentration) and quantify via nephelometry.
  • Stability Testing : Incubate at 37°C for 24h and analyze degradation via LC-MS. Use freshly prepared solutions for IC₅₀ assays.
  • Positive Controls : Include reference compounds (e.g., β-lactam antibiotics for enzyme inhibition studies) to calibrate assay sensitivity .

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